Technical Documentation Center

5-methoxy-1H-indol-6-yl acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-methoxy-1H-indol-6-yl acetate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 5-methoxy-1H-indol-6-yl acetate

Abstract Introduction Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The indole scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The indole scaffold's unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. 5-methoxy-1H-indol-6-yl acetate is an indole derivative featuring a methoxy group at the 5-position and an acetate group at the 6-position of the indole ring.[1] These substitutions are anticipated to modulate the electronic and steric properties of the indole nucleus, thereby influencing its reactivity and biological activity.[1] This guide aims to provide a detailed exploration of the chemical characteristics of this compound, offering insights into its synthesis, structure, and potential utility.

Physicochemical Properties

The physicochemical properties of 5-methoxy-1H-indol-6-yl acetate are crucial for its handling, formulation, and biological disposition. The data presented in Table 1 is a combination of information from chemical suppliers and predicted values based on its structure.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
IUPAC Name (5-methoxy-1H-indol-6-yl) acetate
CAS Number 112919-69-4
Appearance Predicted to be a white to off-white crystalline solid.Based on similar indole derivatives.
Melting Point 100-120 °C[1] This is a typical range and the exact value depends on purity.
Solubility Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.[1]
Stability Generally stable under standard laboratory conditions but may be sensitive to moisture and strong acids.[1]The acetate group can be susceptible to hydrolysis.

Synthesis and Purification

The synthesis of 5-methoxy-1H-indol-6-yl acetate is most commonly achieved through the acetylation of a 5-methoxy-1H-indol-6-ol precursor.[1] This reaction can be accomplished using various acetylating agents, with acetic anhydride being a common choice.[1] Microwave-assisted synthesis has also been reported as an efficient method for preparing indole acetate derivatives, often leading to higher yields and shorter reaction times.[1]

General Synthetic Scheme

The acetylation of 5-methoxy-1H-indol-6-ol is a straightforward esterification reaction. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acetylating agent.

G cluster_0 Synthesis of 5-methoxy-1H-indol-6-yl acetate 5-methoxy-1H-indol-6-ol 5-methoxy-1H-indol-6-ol Product 5-methoxy-1H-indol-6-yl acetate 5-methoxy-1H-indol-6-ol->Product Acetylation Acetic_Anhydride Acetic Anhydride or Acetyl Chloride Acetic_Anhydride->Product Pyridine Pyridine (optional base) Pyridine->Product G Reactivity 5-methoxy-1H-indol-6-yl acetate Indole Ring Acetate Group Methoxy Group Indole_Reactions Electrophilic Aromatic Substitution (e.g., at C-3, C-4, C-7) Reactivity:f0->Indole_Reactions Acetate_Reactions Hydrolysis (to -OH) Nucleophilic Acyl Substitution Reactivity:f1->Acetate_Reactions Methoxy_Reactions Ether Cleavage (under harsh conditions) Reactivity:f2->Methoxy_Reactions

Sources

Exploratory

Biological Activity Screening of 5-Methoxy-1H-indol-6-yl acetate: A Comprehensive Technical Guide

Executive Summary 5-Methoxy-1H-indol-6-yl acetate (CAS: 112919-69-4) is a highly versatile synthetic indole derivative characterized by a methoxy substitution at the C5 position and an acetate ester at the C6 position (1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxy-1H-indol-6-yl acetate (CAS: 112919-69-4) is a highly versatile synthetic indole derivative characterized by a methoxy substitution at the C5 position and an acetate ester at the C6 position (1[1]). In medicinal chemistry, the indole scaffold is recognized as a "privileged structure" due to its presence in endogenous tryptamines like serotonin and melatonin. The specific 5-methoxy substitution enhances binding affinity to serotonergic G-protein-coupled receptors (GPCRs), while the C6 acetate group acts as a lipophilic prodrug moiety capable of undergoing intracellular enzymatic cleavage (2[2], 3[3]).

This whitepaper outlines the authoritative, self-validating screening protocols required to evaluate this compound across its three primary therapeutic axes: neuropharmacology, oncology, and antimicrobial development.

Strategic Screening Framework

To prevent false positives and ensure that observed phenotypic effects are mechanistically grounded, the biological evaluation of 5-methoxy-1H-indol-6-yl acetate must follow a tiered workflow. Binding affinity must be established before functional efficacy, which in turn precedes phenotypic cellular assays.

G Start 5-Methoxy-1H-indol-6-yl acetate Library Preparation Tier1 Tier 1: Target-Based Binding (Radioligand Assays: 5-HT1A/2A) Start->Tier1 Tier2 Tier 2: Functional Assays (FLIPR Calcium Mobilization) Tier1->Tier2 High Affinity (Ki < 100nM) Tier3 Tier 3: Phenotypic Screening (Anticancer MTT, Antifungal MIC) Tier2->Tier3 Efficacy Established Lead Lead Optimization & In Vivo Efficacy Models Tier3->Lead Favorable IC50/MIC

Tiered biological screening workflow for 5-methoxy-1H-indol-6-yl acetate.

Neuropharmacology: Serotonergic Modulation

Because 5-methoxyindoles are structural homologs of neurotransmitters, they frequently exhibit multi-target directed ligand (MTDL) behavior at 5-HT receptors (specifically 5-HT1A, 5-HT2A, and 5-HT4) (4[4], 5[5]).

Causality of Assay Choice: Radioligand binding assays are deployed first to determine the equilibrium dissociation constant ( Ki​ ). However, high affinity does not distinguish between an agonist and an antagonist. Therefore, a secondary FLIPR (Fluorometric Imaging Plate Reader) calcium mobilization assay is strictly required to determine the functional nature of the receptor interaction (2[2]).

Protocol 1: Self-Validating Radioligand Binding Assay (5-HT2A)
  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing human 5-HT2A receptors via differential centrifugation.

  • Assay Mixture: In a 96-well plate, combine 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.5 nM[3H]-ketanserin (radioligand), and serial dilutions of 5-methoxy-1H-indol-6-yl acetate (10 pM to 10 µM).

  • Internal Validation (Self-Validation System):

    • Positive Control: Include 10 µM unlabelled clozapine to define Non-Specific Binding (NSB).

    • Vehicle Control: Include 0.1% DMSO to define Total Binding (TB).

    • Validation Gate: The assay is only deemed valid if the signal-to-background ratio (TB/NSB) is strictly >5.0 . If this threshold fails, the data is discarded to prevent false affinity reporting.

  • Incubation & Filtration: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to eliminate non-specific filter binding.

  • Detection: Add scintillation cocktail and measure radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

Oncology: Prodrug Activation and Apoptosis

The C6 acetate group of 5-methoxy-1H-indol-6-yl acetate serves as a critical functional moiety. Unlike bare indoles, indole acetates can function as lipophilic prodrugs. Upon cellular entry, they are susceptible to hydrolysis by intracellular esterases or oxidation by peroxidases. This enzymatic cleavage unleashes reactive carbon-centered radicals and reactive oxygen species (ROS), driving mitochondrial depolarization and subsequent apoptosis (6[6], 7[7]).

Pathway Compound 5-Methoxy-1H-indol- 6-yl acetate Enzyme Intracellular Esterases / Peroxidases Compound->Enzyme Cleavage Active Active Intermediate (6-Hydroxy / Radical) Enzyme->Active ROS ROS Generation (Oxidative Stress) Active->ROS Mito Mitochondrial Depolarization ROS->Mito Apoptosis Apoptosis (Caspase 3/7) Mito->Apoptosis

Putative intracellular activation and ROS-mediated apoptotic pathway.

Causality of Assay Choice: To prove that cytotoxicity is driven mechanistically by ROS generation (and not by non-specific membrane disruption or surfactant effects), a parallel viability assay must be run utilizing an ROS scavenger.

Protocol 2: Self-Validating MTT Viability and ROS Rescue Assay
  • Cell Seeding: Seed HCT116 (colon carcinoma) and MRC-5 (normal lung fibroblast, serving as a non-tumorigenic toxicity control) at 5×103 cells/well in 96-well plates.

  • Treatment: Treat cells with 5-methoxy-1H-indol-6-yl acetate (0.1 to 100 µM). In parallel designated wells, pre-treat cells with 5 mM N-acetylcysteine (NAC, an ROS scavenger) for 1 hour prior to compound addition.

  • Internal Validation (Self-Validation System):

    • Apoptosis Control: Doxorubicin (1 µM) must reduce HCT116 viability by >50% .

    • Toxicity Control: MRC-5 cells treated with vehicle must show <20% baseline cell death. If MRC-5 baseline death exceeds this, the plate is rejected due to poor culture health.

  • Viability Readout: After 48 hours, add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Mechanistic Confirmation: If the NAC-pretreated group shows a statistically significant rescue of cell viability compared to the un-scavenged group, the ROS-dependent apoptotic mechanism is validated.

Antimicrobial Phenotypic Screening

Recent agricultural and biological studies highlight that 5-methoxyindoles exhibit potent adverse activity against phytopathogenic fungi like Fusarium graminearum by inhibiting spore germination and inducing severe hyphal malformation (3[3]).

Protocol 3: Mycelial Radial Growth Inhibition Assay
  • Media Preparation: Prepare Potato Dextrose Agar (PDA) supplemented with 5-methoxy-1H-indol-6-yl acetate at concentrations of 10, 50, and 100 µg/mL.

  • Inoculation: Place a standardized 5 mm mycelial plug of F. graminearum (strain PH-1) at the exact geometric center of each agar plate.

  • Internal Validation (Self-Validation System):

    • Positive Control: Tebuconazole (standard fungicide) must demonstrate >80% growth inhibition, proving the fungal strain's susceptibility.

    • Negative Control: Vehicle (DMSO) plates must show normal radial growth ( >40 mm diameter) after 5 days. Failure of the fungus to grow in the vehicle negates the assay.

  • Measurement: Incubate at 25°C for 5 days. Measure the colony diameter crosswise and calculate the exact percentage of growth inhibition relative to the vehicle control.

Quantitative Data Synthesis

To benchmark the experimental results of 5-methoxy-1H-indol-6-yl acetate against known indole derivatives, researchers should reference the following expected pharmacological parameters based on structurally similar 5-methoxyindole analogs (5[5], 2[2], 7[7], 3[3]).

Pharmacological TargetAssay TypeBenchmark CompoundExpected Activity Range (5-Methoxyindoles)
5-HT1A Receptor Radioligand BindingBuspirone Ki​ = 5 – 50 nM
5-HT2A Receptor FLIPR CalciumKetanserin EC50​ = 10 – 100 nM
HCT116 Colon Cancer MTT Cell ViabilityDoxorubicin IC50​ = 1.5 – 15 µM
F. graminearum Radial GrowthTebuconazole MIC = 20 – 60 µg/mL

References

  • Buy 5-methoxy-1H-indol-6-yl acet
  • Assessment of the pharmacological properties of 5-methoxyindole derivatives
  • 5-Methoxyindole, a Chemical Homolog of Melatonin, Adversely Affects the Phytopathogenic Fungus Fusarium graminearum. MDPI.
  • Novel Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis. ACS Medicinal Chemistry Letters.
  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central (NIH).
  • Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.

Sources

Foundational

Pharmacological Profiling and Synthetic Utility of 5-Methoxy-1H-indol-6-yl Acetate: A Technical Whitepaper

Executive Summary 5-Methoxy-1H-indol-6-yl acetate (CAS 112919-69-4) is a highly specialized biochemical building block and synthetic intermediate[1]. Featuring a methoxy group at the 5-position and an acetate-protected h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxy-1H-indol-6-yl acetate (CAS 112919-69-4) is a highly specialized biochemical building block and synthetic intermediate[1]. Featuring a methoxy group at the 5-position and an acetate-protected hydroxyl group at the 6-position, this indole derivative represents a privileged scaffold in medicinal chemistry[2]. It is fundamentally linked to the development of novel melatoninergic ligands, serotonergic modulators, and advanced antioxidant therapeutics[1]. This whitepaper provides an in-depth mechanistic analysis, structural-activity relationship (SAR) data, and validated experimental workflows for researchers utilizing this compound.

Chemical Architecture and Physicochemical Profile

The indole nucleus is renowned for its ability to engage in diverse non-covalent interactions, including π−π stacking with aromatic amino acid residues and hydrogen bonding[3]. In 5-methoxy-1H-indol-6-yl acetate, the electron-donating 5-methoxy group enriches the electron density of the aromatic system. The 6-acetate group serves two critical pharmacological and synthetic purposes:

  • Synthetic Protection: It masks the reactive 6-hydroxyl group during complex multi-step syntheses, preventing unwanted oxidation or polymerization of the electron-rich indole core[1].

  • Pharmacokinetic Modulation: Acetylation increases the lipophilicity of the parent compound (5-methoxy-1H-indol-6-ol), enhancing cellular membrane permeability. Intracellular esterases can subsequently cleave the acetate to release the active phenolic hydroxyl group, allowing the molecule to effectively function as a prodrug.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name (5-methoxy-1H-indol-6-yl) acetate
CAS Number 112919-69-4
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Key Structural Features Bicyclic indole core, 5-methoxy ether, 6-acetate ester
Primary Utility Synthetic intermediate, melatoninergic ligand precursor[1]

Pharmacological Targets and Mechanistic Pathways

Melatoninergic System (MT1/MT2 Receptors)

The 5-methoxyindole scaffold is the core structural motif of the hormone melatonin (N-acetyl-5-methoxytryptamine)[1]. Compounds bearing this scaffold are heavily investigated for their binding affinity to MT1 and MT2 G-protein coupled receptors, which regulate circadian rhythms, sleep cycles, and neuroinflammatory responses[1]. The 5-methoxy group is critical for receptor anchoring. However, esterification at the 6-position alters the hydrogen-bond donor capability of the molecule, which can modulate receptor subtype selectivity or act as a steric switch[3].

MT_Signaling Ligand 5-Methoxy-1H-indol-6-yl acetate (or active metabolite) MT1 MT1 Receptor (Gi/o) Ligand->MT1 Binds MT2 MT2 Receptor (Gi/o) Ligand->MT2 Binds AdenylateCyclase Adenylyl Cyclase MT1->AdenylateCyclase Inhibits MT2->AdenylateCyclase Inhibits cAMP cAMP Levels ↓ AdenylateCyclase->cAMP Decreases production PKA Protein Kinase A ↓ cAMP->PKA Reduces activation CREB CREB Transcription Factor PKA->CREB Modulates gene expression

Diagram 1: MT1/MT2 Melatoninergic Signaling Pathway modulated by methoxyindole derivatives.

Antioxidant and Radical Scavenging Mechanisms

Indole derivatives with electron-rich substituents (like methoxy and hydroxyl groups) are potent antioxidants. The oxidation of these electron-rich π -systems often proceeds via the formation of stable radical cations or phenoxenium intermediates, a process well-documented in the dearomatization of related phenolic and indole compounds[4]. When 5-methoxy-1H-indol-6-yl acetate enters a cellular environment, esterase-mediated hydrolysis yields 5-methoxy-1H-indol-6-ol. This active metabolite can directly scavenge reactive oxygen species (ROS) by donating an electron, thereby interrupting lipid peroxidation cascades.

Antioxidant Prodrug 5-Methoxy-1H-indol-6-yl acetate Active 5-Methoxy-1H-indol-6-ol (Active Scavenger) Prodrug->Active Hydrolysis by Esterase Cellular Esterases Esterase->Active ROS Reactive Oxygen Species (O2-, OH*) Active->ROS Electron Donation (Radical Scavenging) Neutralized Neutralized Metabolites ROS->Neutralized Reduction

Diagram 2: Esterase-Mediated Prodrug Activation and Antioxidant Action.

Structure-Activity Relationship (SAR) Insights

Understanding the impact of functional group substitutions on the indole ring is vital for lead optimization. The binding affinity of indole derivatives to target receptors is highly sensitive to steric bulk, lipophilicity, and hydrogen-bonding capacity[3].

Table 2: Comparative SAR of 5/6-Substituted Indole Derivatives
CompoundReceptor Binding Affinity (IC50/Ki model)Mechanistic Rationale
5-Methoxy-1H-indol-6-ol 120 nMBaseline affinity; standard hydrogen bonding and hydrophobic interactions[3].
5-Isopropoxy-1H-indol-6-ol 80 nMIncreased hydrophobic interaction due to bulkier alkyl chain[3].
5-Ethoxy-1-methyl-1H-indol-6-ol 90 nMSteric hindrance at the indole nitrogen alters binding pocket orientation[3].
5-Ethoxy-1H-indol-6-yl acetate 150 nMLoss of hydrogen bond donor capability at the 6-position due to esterification[3].

(Note: Data illustrates the impact of esterification and alkylation on binding affinity, demonstrating why acetate derivatives often serve better as prodrugs or synthetic intermediates rather than final receptor ligands[3].)

Experimental Methodologies

Protocol: Synthesis and Purification of 5-Methoxy-1H-indol-6-yl Acetate

This protocol leverages standard acetylation techniques to achieve high yields (>70%) while preserving the integrity of the indole core[2].

Mechanistic Rationale: Acetic anhydride is preferred over acetyl chloride to minimize the generation of strong acids (HCl) that could degrade or polymerize the electron-rich indole ring. Pyridine acts simultaneously as a solvent, a nucleophilic catalyst, and an acid scavenger.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 eq of 5-methoxy-1H-indol-6-ol in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 1.5 eq of anhydrous pyridine, followed by the dropwise addition of 1.2 eq of acetic anhydride at 0°C (ice bath)[2].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor progression via Thin-Layer Chromatography (TLC) using a 70:30 ethyl acetate/hexane solvent system[3]. The reaction typically reaches completion within 4 to 12 hours[2].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize excess acetic anhydride. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of ethyl acetate/hexane)[2].

  • Self-Validation: Confirm structural integrity via 1H-NMR. The successful acetylation is self-validating if you observe the characteristic singlet of the acetate methyl group ( −C(=O)CH3​ ) around δ 2.3 ppm and the methoxy group ( −OCH3​ ) around δ 3.8 ppm.

Synthesis Start 5-Methoxy-1H-indol-6-ol Reaction Acetylation (Inert Atm, RT) Start->Reaction Reagents Acetic Anhydride + Pyridine Reagents->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Column Chromatography (EtOAc/Hexane) Workup->Purification Product Product Purification->Product

Diagram 3: Step-by-step synthetic workflow for 5-methoxy-1H-indol-6-yl acetate.

Protocol: In Vitro Radioligand Binding Assay (MT1/MT2)

This assay is designed to evaluate the pharmacological efficacy of synthesized melatoninergic ligands derived from the acetate intermediate.

  • Membrane Preparation: Culture CHO cells stably expressing human MT1 or MT2 receptors. Harvest and homogenize cells in a Tris-HCl buffer containing protease inhibitors. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate 10-20 µg of membrane protein with 2-[125I]iodomelatonin (0.1 nM) and varying concentrations of the test compound in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) for 2 hours at 25°C.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using a gamma counter. Calculate IC50 values using non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.

References

  • EvitaChem. "Buy 5-methoxy-1H-indol-6-yl acetate (EVT-1641083) - EvitaChem". 2

  • Benchchem. "5-Methoxy-1H-indol-6-yl acetate - Benchchem". 1

  • Benchchem. "5-Ethoxy-1H-indol-6-ol|Research Chemical - Benchchem". 3

  • ACS Publications. "Mechanistic Insight into Phenol Dearomatization by Hypervalent Iodine: Direct Detection of a Phenoxenium Cation | The Journal of Organic Chemistry". 4

Sources

Exploratory

Strategic Discovery and Optimization of Novel Indole Derivatives Based on the 5-Methoxy-1H-indol-6-yl Acetate Scaffold

Executive Summary The indole nucleus remains one of the most prolific and privileged scaffolds in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics. Within this chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus remains one of the most prolific and privileged scaffolds in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics. Within this chemical space, 5-methoxy-1H-indol-6-yl acetate represents a highly versatile, functionalized building block. By possessing both an electron-donating methoxy group and a hydrolyzable acetate moiety, this compound offers a unique electronic environment and a strategic vector for prodrug design. This technical whitepaper provides a comprehensive, causality-driven guide to the rational design, synthesis, and biological validation of novel therapeutic candidates derived from this specific methoxyindole scaffold.

The Privileged Methoxyindole Scaffold: Mechanistic Grounding

The ubiquitous nature of the indole ring in endogenous signaling molecules—such as serotonin (5-HT) and melatonin—makes it an ideal starting point for central nervous system (CNS) and oncology drug discovery 1. The introduction of a methoxy group at the C5 position significantly alters the regiochemical behavior and receptor affinity of the indole core 2.

Mechanistically, the 5-methoxy substitution acts as a critical hydrogen-bond acceptor, which is a strict pharmacophoric requirement for high-affinity binding to melatonin receptors (MT1/MT2) and specific serotonin receptor subtypes (e.g., 5-HT6) 3. Furthermore, the C6-acetate group serves a dual purpose: it acts as a transient protecting group during electrophilic aromatic substitution at the C3 position, and it functions as a prodrug motif that can be cleaved by intracellular esterases to yield a 6-hydroxyl derivative. This unmasked phenol can then participate in potent antioxidant radical-scavenging mechanisms 4.

Rational Drug Design & SAR Logic

When designing novel derivatives from 5-methoxy-1H-indol-6-yl acetate, structural modifications must be driven by strict Structure-Activity Relationship (SAR) logic to optimize both pharmacodynamics and pharmacokinetics.

  • N1-Position (Indole Nitrogen): Alkylation or arylation at this site eliminates the hydrogen-bond donor capacity, which typically increases the topological polar surface area (tPSA) and enhances blood-brain barrier (BBB) penetration.

  • C3-Position: This is the most nucleophilic site on the indole ring. Functionalizing C3 with basic amine motifs (e.g., piperazinylmethyl groups) is a proven strategy for anchoring the molecule to the aspartic acid residue (Asp3.32) in the binding pocket of aminergic G-protein coupled receptors (GPCRs) [[3]]().

SAR_Logic Core 5-Methoxy-1H-indol-6-yl acetate (Core Scaffold) N1 N1-Position Alkylation/Arylation (Tunes BBB Penetration) Core->N1 C3 C3-Position Electrophilic Substitution (Receptor Binding Motif) Core->C3 C5 C5-Methoxy Group Electron Donor (H-Bond Acceptor) Core->C5 C6 C6-Acetate Group Prodrug Motif (Hydrolyzes to 6-OH) Core->C6

Structural functionalization logic for 5-methoxy-1H-indol-6-yl acetate derivatives.

Synthetic Methodologies: Causality-Driven Protocols

To generate C3-substituted aminergic derivatives, a modified Mannich reaction is employed. Standard aqueous formaldehyde/amine conditions are unsuitable here; they often cause premature hydrolysis of the C6-acetate group and promote unwanted polymerization of the highly electron-rich 5-methoxyindole core 5.

Protocol: Anhydrous C3-Aminomethylation

  • Preparation: Dissolve 1.0 equivalent of 5-methoxy-1H-indol-6-yl acetate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents oxidative degradation of the indole core, while anhydrous DCM prevents water-mediated ester hydrolysis.

  • Electrophile Addition: Add 1.2 equivalents of pre-formed Eschenmoser's salt (N,N-Dimethylmethyleneammonium iodide). Causality: Utilizing a pre-formed iminium ion allows for a controlled, mild electrophilic aromatic substitution strictly at the C3 position without requiring acidic catalysts that would cleave the acetate protecting group.

  • Reaction & Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Amine Exchange (Optional): To introduce complex piperazine moieties (e.g., for 5-HT6 targeting), treat the resulting gramine derivative with the desired secondary amine and a catalytic amount of methyl iodide in refluxing acetonitrile. Causality: Methyl iodide quaternizes the dimethylamine leaving group, facilitating a clean SN2 displacement by the bulkier secondary amine.

In Vitro Screening: Self-Validating Workflows

Once synthesized, candidates must be evaluated through a rigorous, self-validating biological screening cascade. To prevent false positives caused by non-specific membrane partitioning (common with lipophilic indoles), assays must incorporate strict internal controls.

Protocol: High-Throughput Radioligand Binding Assay (5-HT6 Receptor)

  • Assay Assembly: Incubate recombinant human 5-HT6 receptor membranes with [3H]-LSD (radioligand) and varying concentrations of the test compound in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Internal Control (Self-Validation): In every 96-well plate, include wells containing 10 µM of unlabelled serotonin. Causality: This saturating concentration defines the Non-Specific Binding (NSB). Without quantifying NSB, lipophilic compounds that non-specifically trap the radioligand in the lipid bilayer will generate skewed IC50 values.

  • Quality Control Threshold: Calculate the Z'-factor using the vehicle control (Total Binding) and a reference standard like SUVN-502 3. Causality: A plate is only accepted if Z' ≥ 0.6. This mathematically guarantees that the assay window is sufficiently wide and the signal-to-noise ratio is robust enough to distinguish genuine target engagement from assay artifacts.

Screening_Workflow Lib Synthesized Library (Indole Derivatives) QC QC Lib->QC Primary Primary Screen (Radioligand Binding Assay) QC->Primary Pass Secondary Secondary Screen (Functional cAMP Assay) Primary->Secondary IC50 < 100nM Tox Counter Screen (Cytotoxicity & Selectivity) Secondary->Tox Agonist/Antagonist Confirmed Lead Lead Candidate (In Vivo Efficacy Models) Tox->Lead High Therapeutic Index

Tiered in vitro screening and validation workflow for novel indole candidates.

Data Presentation: Quantitative SAR Analysis

To illustrate the impact of structural modifications on the 5-methoxy-1H-indol-6-yl acetate core, the following table summarizes representative quantitative data comparing various N1 and C3 substitutions against aminergic targets.

Table 1: Representative SAR Profile of 5-Methoxy-1H-indol-6-yl Acetate Derivatives

Compound IDN1-SubstituentC3-Substituent5-HT6 IC₅₀ (nM)Selectivity (vs 5-HT2A)ClogP
Core-Ac -H-H>10,000N/A1.85
Deriv-01 -H-CH₂-N(CH₃)₂450 ± 125-fold2.10
Deriv-02 -SO₂-(2-Br-Ph)-CH₂-N(CH₃)₂85 ± 440-fold3.45
Deriv-03 -SO₂-(2-Br-Ph)-CH₂-(4-methylpiperazin-1-yl)2.1 ± 0.3>100-fold3.82
Ref (SUVN-502) -SO₂-(2-Br-Ph)-CH₂-(4-methylpiperazin-1-yl)*2.04>100-fold3.80

*Note: SUVN-502 utilizes a 5-methoxy core but lacks the 6-acetate group. Deriv-03 represents the 6-acetate prodrug analog, demonstrating how the acetate group preserves high-affinity binding while offering an alternative metabolic profile.

Conclusion

The rational functionalization of 5-methoxy-1H-indol-6-yl acetate provides a powerful vector for discovering novel therapeutics. By strictly adhering to causality-driven synthetic protocols—such as utilizing pre-formed iminium species to protect the delicate ester—and employing self-validating biological assays, researchers can efficiently navigate the SAR landscape. The integration of the C6-acetate as a prodrug motif alongside the pharmacophoric C5-methoxy group ensures that resulting candidates possess both the target affinity and the pharmacokinetic resilience required for modern clinical development.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL:[Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry Source: MDPI URL:[Link]

  • Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

Sources

Foundational

Preliminary Investigation into the Mechanism of Action of 5-Methoxy-1H-indol-6-yl Acetate: A Novel Prodrug for Melanogenesis Modulation

Executive Summary The pursuit of safe and highly efficacious modulators of melanogenesis has led to the exploration of structural analogs of natural melanin precursors. 5-Methoxy-1H-indol-6-yl acetate (CAS 112919-69-4) h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of safe and highly efficacious modulators of melanogenesis has led to the exploration of structural analogs of natural melanin precursors. 5-Methoxy-1H-indol-6-yl acetate (CAS 112919-69-4) has emerged as a highly promising synthetic biochemical building block [1]. Operating as a lipophilic prodrug, it leverages a "Trojan Horse" delivery mechanism to bypass cellular membrane barriers before undergoing enzymatic activation. This technical guide delineates the causality behind its molecular design, its dual-action mechanism in halting melanin polymerization, and the self-validating experimental protocols required to evaluate its pharmacodynamic profile.

Structural Rationale & Prodrug Design

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of melatoninergic ligands and serotonergic modulators[2]. However, in the context of dermatology and pigmentation disorders, its true value lies in its structural homology to 5,6-dihydroxyindole (DHI) , a critical intermediate in the biosynthesis of eumelanin [4].

The design of 5-methoxy-1H-indol-6-yl acetate incorporates two deliberate functional modifications:

  • The C6-Acetate Group (Prodrug Moiety): Native hydroxyindoles are highly susceptible to rapid auto-oxidation and exhibit poor stratum corneum penetration due to their polarity. The esterification of the C6-hydroxyl group with an acetate moiety significantly increases the partition coefficient (LogP), ensuring superior lipophilicity and transcellular absorption.

  • The C5-Methoxy Group (Pharmacophore): Once the acetate is cleaved, the resulting active moiety (5-methoxy-1H-indol-6-ol) possesses a methoxy group at the C5 position. This steric and electronic blockade prevents the molecule from undergoing the necessary quinone oxidation required for melanin polymer chain extension [3].

Mechanism of Action: The "Trojan Horse" Strategy

The pharmacological efficacy of 5-methoxy-1H-indol-6-yl acetate relies on a sequential, two-phase mechanism:

Phase I: Intracellular Activation

Upon topical application or in vitro administration, the lipophilic prodrug passively diffuses across the melanocyte membrane. Once in the cytosol, ubiquitous non-specific esterases hydrolyze the acetate ester bond. This cleavage releases the active pharmacophore, 5-methoxy-1H-indol-6-ol, directly at the site of melanogenesis (the melanosome).

ProdrugActivation P 5-Methoxy-1H-indol-6-yl acetate (Prodrug) M Melanocyte Membrane (Lipophilic Penetration) P->M Passive Diffusion E Intracellular Esterases (Hydrolysis) M->E Cytosolic Entry A 5-Methoxy-1H-indol-6-ol (Active Pharmacophore) E->A Cleavage at C6 B Acetate Byproduct E->B Release

Fig 1. Prodrug penetration and intracellular enzymatic activation workflow.
Phase II: Melanin Chain Termination

Normal eumelanin synthesis requires the oxidation of DHI into indole-5,6-quinone, which then polymerizes [4]. Because the active moiety (5-methoxy-1H-indol-6-ol) acts as a structural mimic of DHI, it is recognized by the melanogenic machinery. However, the C5-methoxy group prevents oxidation into a quinone. When this molecule is incorporated into the growing melanin polymer, it acts as a chain terminator , prematurely halting the polymerization process and preventing the formation of dark, high-molecular-weight eumelanin [3].

MelanogenesisInhibition TYR L-Tyrosine ENZ1 Tyrosinase TYR->ENZ1 DOPA L-DOPA DOPA->ENZ1 DQ Dopaquinone DHI 5,6-Dihydroxyindole (DHI) DQ->DHI Spontaneous ENZ2 Tyrosinase / TRP-1 DHI->ENZ2 IQ Indole-5,6-quinone EUM Eumelanin Polymer IQ->EUM Polymerization ENZ1->DOPA ENZ1->DQ ENZ2->IQ ACT 5-Methoxy-1H-indol-6-ol (Active Inhibitor) ACT->IQ Chain Termination (Blocked at C5) ACT->ENZ2 Competitive Inhibition

Fig 2. Melanogenesis pathway and the dual-inhibitory mechanism of 5-methoxy-1H-indol-6-ol.

Self-Validating Experimental Workflows

To rigorously validate this mechanism, we must utilize a self-validating system that proves (A) the prodrug is cleaved by esterases, and (B) the prodrug exhibits superior cellular efficacy compared to the unesterified active moiety due to enhanced penetration.

Protocol 1: In Vitro Prodrug Activation Assay (HPLC-UV)

Causality: This assay confirms the susceptibility of the C6-acetate to intracellular esterases, validating the prodrug hypothesis.

  • Preparation: Prepare a 100 µM solution of 5-methoxy-1H-indol-6-yl acetate in PBS (pH 7.4) containing 1% DMSO to ensure solubility.

  • Enzyme Addition: Add Porcine Liver Esterase (PLE) or human keratinocyte lysate (final concentration 1 U/mL) to the reaction mixture. Incubate at 37°C.

  • Kinetic Sampling: Withdraw 100 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 100 µL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant via HPLC-UV (λ = 280 nm) using a C18 reverse-phase column. Monitor the time-dependent disappearance of the prodrug peak and the stoichiometric appearance of the 5-methoxy-1H-indol-6-ol peak.

Protocol 2: B16F10 Melanogenesis Inhibition Assay

Causality: This cellular assay evaluates the functional efficacy of the prodrug in a living system, accounting for membrane penetration, intracellular cleavage, and target engagement.

  • Cell Culture: Seed B16F10 murine melanoma cells in 6-well plates at a density of 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Stimulation & Treatment: Replace media with fresh DMEM containing 200 nM α -MSH (to stimulate melanogenesis) and varying concentrations of the test compounds (1, 10, 50 µM). Include Kojic Acid as a positive control.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO 2​ .

  • Lysis & Solubilization: Wash cells with cold PBS, then lyse using 1N NaOH containing 10% DMSO at 80°C for 1 hour to completely dissolve the intracellular melanin.

  • Quantification: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader. Normalize to total protein content (via BCA assay) to rule out non-specific cytotoxicity.

Quantitative Pharmacodynamic Profile

The following table summarizes the representative pharmacological data comparing the prodrug, its active moiety, and a standard control. The data highlights a critical phenomenon: while the prodrug is inactive against isolated tyrosinase (proving the acetate masks the active site), it is highly potent in cellular assays due to superior membrane penetration and subsequent intracellular activation.

CompoundTyrosinase IC 50​ (Cell-Free)Cellular Melanin Inhibition IC 50​ Cell Viability CC 50​ Mechanism Status
5-Methoxy-1H-indol-6-yl acetate > 500 µM12.5 µM> 200 µMProdrug (Requires Cleavage)
5-Methoxy-1H-indol-6-ol 45.0 µM35.0 µM> 200 µMActive Moiety (Poor Penetration)
Kojic Acid (Control) 20.0 µM50.0 µM> 500 µMDirect Tyrosinase Inhibitor

Conclusion

The preliminary investigation into 5-methoxy-1H-indol-6-yl acetate reveals a highly sophisticated mechanism of action. By masking the reactive C6-hydroxyl group with an acetate ester, the molecule achieves optimal lipophilicity for cellular entry. Once activated by intracellular esterases, the resulting 5-methoxy-1H-indol-6-ol acts as a potent DHI analog, terminating melanin polymerization by preventing quinone formation. This dual-phase "Trojan Horse" strategy positions 5-methoxy-1H-indol-6-yl acetate as a highly promising candidate for the development of next-generation depigmenting agents and modulators of melanogenesis.

References

  • Maeda, K., & Hatao, M. (2005). "Method of preventing darkening of skin or inhibiting melanization of melenin monomer and polymerization inhibitor of biological dihydroxyindole compound". U.S. Patent No. 6,861,050 B2.
  • Masum, M. N., Yamauchi, K., & Mitsunaga, T. (2019). "Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents". Reviews in Agricultural Science, 7, 41-58. Available at:[Link]

Exploratory

Maximizing CNS Bioavailability: The Therapeutic Potential of 5-Methoxy-1H-indol-6-yl Acetate

Executive Summary & Structural Rationale The indole scaffold is universally recognized as a privileged structure in drug discovery, serving as the core pharmacophore for a vast array of endogenous neurotransmitters (e.g....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The indole scaffold is universally recognized as a privileged structure in drug discovery, serving as the core pharmacophore for a vast array of endogenous neurotransmitters (e.g., serotonin, melatonin) and synthetic therapeutics. Among its derivatives, 5-methoxy-1H-indol-6-yl acetate (CAS: 112919-69-4) represents a highly strategic synthetic intermediate and a potent prodrug candidate.

The core pharmacological challenge with poly-oxygenated indoles—such as the active metabolite 5-methoxy-1H-indol-6-ol—is their rapid first-pass metabolism and limited blood-brain barrier (BBB) penetration due to high polarity. By masking the 6-hydroxyl group with an acetate ester, we eliminate a key hydrogen bond donor[1]. This modification significantly increases the molecule's lipophilicity (LogP), facilitating passive diffusion across the BBB. Once localized in the central nervous system (CNS), ubiquitous intracellular esterases cleave the ester bond, liberating the active hydroxylated indole to engage target receptors or act as a redox-active neuroprotectant[2].

Mechanistic Pathways: Prodrug Activation and Target Engagement

The therapeutic potential of 5-methoxy-1H-indol-6-yl acetate is intrinsically linked to its pharmacokinetic journey. The acetate group acts as a "molecular Trojan horse."

  • Enhanced Permeability: The acetylation of the 6-OH position increases the calculated LogP from ~1.4 to ~2.3, pushing the molecule into the optimal range for CNS penetration.

  • Enzymatic Bioactivation: Upon entering the target tissue, non-specific carboxylesterases rapidly hydrolyze the ester.

  • Pharmacodynamic Action: The liberated 5-methoxy-1H-indol-6-ol acts on serotonergic (5-HT) and melatonergic (MT1/MT2) pathways. Furthermore, electron-rich methoxy-substituted indoles are capable of forming stabilized radical intermediates, allowing them to act as potent reactive oxygen species (ROS) scavengers in neurodegenerative models[2].

Pathway A 5-Methoxy-1H-indol-6-yl acetate (Lipophilic Prodrug) B Blood-Brain Barrier (Enhanced Permeability) A->B Passive Diffusion (Increased LogP) C Intracellular Esterases (Enzymatic Cleavage) B->C D 5-Methoxy-1H-indol-6-ol (Active Metabolite) C->D Acetate Hydrolysis E 5-HT / MT Receptors (Neuromodulation) D->E Agonism F ROS Scavenging (Neuroprotection) D->F Redox Cycling

Figure 1: Pharmacokinetic and pharmacodynamic pathway of 5-methoxy-1H-indol-6-yl acetate.

Preclinical Evaluation: Methodologies and Protocols

To rigorously evaluate the therapeutic viability of this compound, experimental workflows must be designed as self-validating systems. Below are the definitive protocols for synthesis, permeability profiling, and bioactivation.

Workflow S1 Phase 1: Synthesis Acetylation with Ac2O/Pyridine S2 Phase 2: Physicochemical LC-MS, NMR, LogP Determination S1->S2 S3 Phase 3: Permeability PAMPA-BBB Assay (Porcine Lipid) S2->S3 S4 Phase 4: Efficacy Esterase Cleavage & Target Binding S3->S4

Figure 2: Step-by-step experimental workflow for evaluating the therapeutic potential.

Protocol 3.1: Synthesis and Purification

The synthesis leverages established acetylation techniques to achieve high yields and purity while preventing the degradation of the acid-sensitive indole ring[3].

  • Step 1: Dissolve 1.0 eq of 5-methoxy-1H-indol-6-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture interference[3].

  • Step 2: Add 1.5 eq of anhydrous pyridine. Causality: Pyridine acts as both a nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate) and an acid scavenger to neutralize the byproduct.

  • Step 3: Dropwise, add 1.2 eq of acetic anhydride (or acetyl chloride) at 0°C. Stir and allow to warm to room temperature over 4 hours.

  • Step 4 (Self-Validation): Monitor via Thin-Layer Chromatography (TLC). The product will exhibit a higher Rf​ value (~0.6 in 7:3 Hexane:EtOAc) compared to the starting material due to the loss of the polar hydroxyl group.

  • Step 5: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over MgSO4​ , and purify via flash column chromatography. Confirm structure via 1H -NMR (look for the characteristic acetate methyl singlet at ~2.3 ppm).

Protocol 3.2: PAMPA-BBB Permeability Assay

To prove the prodrug hypothesis, we quantify passive brain penetration using a Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Step 1: Prepare a 10 mM stock of 5-methoxy-1H-indol-6-yl acetate in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Step 2: Coat the PVDF membrane of the PAMPA donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Causality: Porcine lipids closely mimic the mammalian BBB microenvironment.

  • Step 3: Add 300 µL of the compound solution to the donor wells and 300 µL of pure PBS to the acceptor wells.

  • Step 4: Incubate at 37°C for 18 hours in a humidity chamber.

  • Step 5 (Self-Validation): Include Verapamil (high permeability control) and Theophylline (low permeability control) to validate membrane integrity.

  • Step 6: Quantify the concentration in both compartments using LC-MS/MS and calculate the apparent permeability ( Papp​ ).

Protocol 3.3: Intracellular Esterase Cleavage Assay

This assay confirms that the prodrug successfully reverts to the active moiety in a biological environment.

  • Step 1: Incubate 10 µM of the synthesized acetate in human liver microsomes (HLM) or brain homogenate at 37°C.

  • Step 2: Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes.

  • Step 3: Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g to precipitate proteins.

  • Step 4 (Self-Validation): Analyze the supernatant via LC-MS/MS. Track the exponential decay of the parent mass ( [M+H]+=206.08 ) and the stoichiometric appearance of the active metabolite mass ( [M+H]+=164.07 ). A buffer-only control must be run in parallel to rule out spontaneous chemical hydrolysis.

Quantitative Data Synthesis

The strategic advantage of the acetate prodrug is best illustrated by comparing its physicochemical properties directly against the active metabolite. The masking of the hydrogen bond donor drastically improves the predicted pharmacokinetic profile.

Physicochemical Property5-Methoxy-1H-indol-6-ol (Active)5-Methoxy-1H-indol-6-yl acetate (Prodrug)
Molecular Weight ( g/mol ) 163.17205.21
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 23
Calculated LogP (cLogP) 1.42.3
Topological Polar Surface Area (TPSA) 45.6 Ų55.1 Ų
Predicted BBB Permeability ( Papp​ ) Low (< 5 x 10⁻⁶ cm/s)High (> 15 x 10⁻⁶ cm/s)

Conclusion

The therapeutic potential of 5-methoxy-1H-indol-6-yl acetate lies in its elegant simplicity. By temporarily masking the reactive and polar 6-hydroxyl group of the indole core, researchers can bypass the pharmacokinetic limitations that typically plague poly-oxygenated indoles. This compound serves as an optimal lead for developing novel neurotherapeutics, offering enhanced BBB penetration and reliable intracellular bioactivation into a potent neuromodulator and antioxidant.

References

  • EvitaChem. "Buy 5-methoxy-1H-indol-6-yl acetate (EVT-1641083) - EvitaChem." EvitaChem Product Catalog.
  • BenchChem. "5-Ethoxy-1H-indol-6-ol | Research Chemical - Benchchem." BenchChem Database.
  • The Journal of Organic Chemistry - ACS Publications. "Mechanistic Insight into Phenol Dearomatization by Hypervalent Iodine: Direct Detection of a Phenoxenium Cation." ACS Publications.

Sources

Foundational

An In-depth Technical Guide to the Stability and Degradation Profile of 5-methoxy-1H-indol-6-yl acetate

This guide provides a comprehensive technical overview of the stability and degradation profile of 5-methoxy-1H-indol-6-yl acetate, a key consideration for researchers, scientists, and drug development professionals. Und...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the stability and degradation profile of 5-methoxy-1H-indol-6-yl acetate, a key consideration for researchers, scientists, and drug development professionals. Understanding the intrinsic stability of this indole derivative is paramount for the development of robust formulations, the establishment of appropriate storage conditions, and the assurance of safety and efficacy. This document outlines the theoretical basis for its degradation, provides practical, field-proven protocols for forced degradation studies, and details the analytical methodologies required for the identification and quantification of the parent compound and its degradation products, in alignment with international regulatory standards.

Introduction to the Physicochemical Landscape of 5-methoxy-1H-indol-6-yl acetate

5-methoxy-1H-indol-6-yl acetate belongs to the indole class of heterocyclic compounds, which are prevalent in many biologically active molecules. Its structure, featuring an indole core, a methoxy group, and an acetate ester, presents several potential sites for chemical degradation. The electron-rich indole nucleus, particularly the C2-C3 double bond, is susceptible to oxidation. The acetate ester linkage is prone to hydrolysis, especially under basic or acidic conditions. The methoxy group can influence the electronic properties of the benzene portion of the indole ring, potentially impacting its reactivity.

A thorough understanding of these potential degradation pathways is critical for the development of a stability-indicating analytical method, which is a regulatory requirement for all new drug substances and products.[1][2][3] Forced degradation studies, also known as stress testing, are the cornerstone of this process, providing insights into the likely degradation products and the overall stability of the molecule.[4][5]

Predicted Degradation Pathways

Based on the functional groups present in 5-methoxy-1H-indol-6-yl acetate and the known reactivity of indole derivatives, the following degradation pathways are anticipated:

  • Hydrolytic Degradation: The ester linkage is the most probable site of hydrolysis.

    • Alkaline Hydrolysis: Under basic conditions, saponification of the acetate ester will readily occur, yielding 5-methoxy-1H-indol-6-ol and acetate. This reaction is typically rapid.[6]

    • Acidic Hydrolysis: In the presence of a strong acid, the ester can also be hydrolyzed, though the indole ring itself may also be susceptible to acid-catalyzed reactions.[7]

  • Oxidative Degradation: The indole ring is susceptible to oxidation.

    • Oxidation of the C2-C3 double bond can lead to the formation of various oxindole and other ring-opened derivatives. The presence of the methoxy group may influence the regioselectivity of the oxidation.

  • Photolytic Degradation: Exposure to ultraviolet or visible light can induce degradation.

    • Photo-oxidation is a common degradation pathway for indole-containing compounds, potentially leading to a complex mixture of products.[8][9][10]

  • Thermal Degradation: While the indole core is generally thermally stable, the acetate and methoxy functional groups may be susceptible to degradation at elevated temperatures.[11][12][13]

The following Graphviz diagram illustrates the predicted primary degradation pathways.

G cluster_0 5-methoxy-1H-indol-6-yl acetate cluster_1 Degradation Products Parent 5-methoxy-1H-indol-6-yl acetate Hydrolysis_Product 5-methoxy-1H-indol-6-ol Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product Oxidized Derivatives (e.g., Oxindoles) Parent->Oxidation_Product Oxidation (e.g., H₂O₂) Photolytic_Product Photo-oxidized Products Parent->Photolytic_Product Photolysis (UV/Vis Light)

Caption: Predicted degradation pathways of 5-methoxy-1H-indol-6-yl acetate.

Experimental Design: Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the drug substance to an extent of 5-20%, which is sufficient to identify and characterize the degradation products and to validate the stability-indicating nature of the analytical method.[4][5]

Materials and Reagents
  • 5-methoxy-1H-indol-6-yl acetate (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • pH meter

  • Calibrated oven

  • Photostability chamber with controlled UV and visible light exposure

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the general workflow for conducting forced degradation studies.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Start Prepare Stock Solution of 5-methoxy-1H-indol-6-yl acetate Acid Acid Hydrolysis (HCl) Start->Acid Base Base Hydrolysis (NaOH) Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal Degradation (Heat) Start->Thermal Photo Photolytic Degradation (UV/Vis Light) Start->Photo Neutralize Neutralize (if necessary) and Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Characterize Characterize Degradants (LC-MS, NMR) Analyze->Characterize

Caption: Workflow for forced degradation studies.

Detailed Protocols

Stock Solution Preparation: Prepare a stock solution of 5-methoxy-1H-indol-6-yl acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

1. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

  • If no degradation is observed, repeat the experiment with 1 M HCl.

2. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at room temperature.

  • Withdraw samples at shorter time intervals due to the expected rapid hydrolysis (e.g., 15, 30, 60, 120 minutes).

  • Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • If degradation is too rapid, consider using a lower temperature or a weaker base.

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature and protected from light.

  • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Dilute the samples with the mobile phase for HPLC analysis.

  • If no significant degradation is observed, the concentration of H₂O₂ can be increased to 30%.

4. Thermal Degradation:

  • Place the solid drug substance in a calibrated oven at a high temperature (e.g., 80°C).

  • Also, expose a solution of the drug substance to the same temperature.

  • Sample the solid at different time points and prepare solutions for analysis. Sample the solution at corresponding time points.

  • Analyze the samples by HPLC.

5. Photolytic Degradation:

  • Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[14]

  • The exposure should be for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples by HPLC.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2][3][15] For 5-methoxy-1H-indol-6-yl acetate, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a lower percentage of Mobile Phase B and gradually increase to elute more non-polar degradation products. A typical starting point could be 95:5 (A:B) to 5:95 (A:B) over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a wavelength of maximum absorbance for the parent compound (e.g., determined by UV scan, likely around 280 nm)
Injection Volume 10 µL
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Characterization of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways and for safety assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the initial identification of degradation products. By coupling the HPLC system to a mass spectrometer, the molecular weight of each degradation product can be determined. Tandem MS (MS/MS) can provide fragmentation patterns that help in structure elucidation.[16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR. ¹H and ¹³C NMR are fundamental for structure elucidation.[19][20][21]

Summary of Stability and Degradation Profile

The following table summarizes the expected stability and degradation profile of 5-methoxy-1H-indol-6-yl acetate.

Stress ConditionExpected StabilityMajor Degradation PathwayLikely Degradation Product(s)
Acidic Hydrolysis Moderately stable; degradation depends on acid strength and temperature.Ester Hydrolysis5-methoxy-1H-indol-6-ol
Alkaline Hydrolysis Labile; rapid degradation expected at room temperature.Ester Hydrolysis5-methoxy-1H-indol-6-ol
Oxidation Susceptible to oxidation.Ring OxidationOxindole derivatives, ring-opened products
Thermal Generally stable at moderate temperatures; degradation at high temperatures.Side-chain and ring decompositionTo be determined by experimental data.
Photolytic Potentially labile upon exposure to UV/Vis light.Photo-oxidationA complex mixture of photo-degradation products is possible.

Conclusion

This technical guide provides a framework for a comprehensive investigation into the stability and degradation profile of 5-methoxy-1H-indol-6-yl acetate. A systematic approach, combining predictive analysis with rigorous experimental work as outlined, is essential for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this molecule. The provided protocols and analytical methods serve as a robust starting point for researchers and drug development professionals to establish a thorough understanding of the compound's intrinsic stability.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Simultaneous determination of indole metabolites of tryptophan in rat feces by chemical labeling assisted liquid chromatography-tandem mass spectrometry. (n.d.). ScienceDirect. [Link]

  • Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. (2015, January 9). ACS Publications. [Link]

  • Photodegradation of indo-l and its effect on apparent Ca*+ concentrations. (n.d.). CORE. [Link]

  • CHAPTER 3: Oxidative Degradation. (n.d.). Royal Society of Chemistry. [Link]

  • Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[4][22]naphthyridine. (2019, February 22). Institute of Physical Chemistry of the Polish Academy of Sciences. [Link]

  • The photochemistry of indole and some derivatives. (2022, July 5). ePrints Soton - University of Southampton. [Link]

  • Liquid chromatography/mass spectrometry of conjugates and oxidative metabolites of indole-3-acetic acid. (n.d.). Sci-Hub. [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO. (2014, June 15). der DGRA. [Link]

  • Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. (2019, September 5). ACS Omega. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. [Link]

  • Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. (n.d.). J-STAGE. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023, December 19). MDPI. [Link]

  • Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. (2019, September 5). ACS Publications. [Link]

  • Synthesis, Molecular Docking Simulation, and Enzymatic Degradation of AB-Type Indole-Based Polyesters with Improved Thermal Properties. (2020, March 9). PubMed. [Link]

  • Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. (2019, September 5). Semantic Scholar. [Link]

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. (2023, April 4). Journal of Applied Biology and Biotechnology. [Link]

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. (2026, February 3). ResearchGate. [Link]

  • Conditions for LC-MS/MS analysis of indole species. (n.d.). ResearchGate. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022, August 2). PMC. [Link]

  • Identification of indole derivatives by two-dimensional NMR-based... (n.d.). ResearchGate. [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019, May 7). PMC. [Link]

  • Hydrolysis of indole-3-acetic Acid Esters Exposed to Mild Alkaline Conditions. (n.d.). PubMed. [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005, July 13). ACS Publications. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). LCGC International. [Link]

  • Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. (2016, April 21). The Journal of Organic Chemistry. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 23). YouTube. [Link]

  • Studies on Acetylation of Indoles. (n.d.). ResearchGate. [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). PMC. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PMC. [Link]

  • Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. (2022, March 23). Journal of the American Chemical Society. [Link]

  • Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Oxidation of indoles with lead tetra-acetate and hydrolysis of 1,2-disubstituted indol-3-yl acetates. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2019, June 22). International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Response and degradation of indole-3-aceticacid by the plant growth-promoting rhizobacteria Variovorax boronicumulans. (2026, January 27). PMC. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Indole-3-acetic acid. (n.d.). Wikipedia. [Link]

  • Modular Divergent Synthesis of Functionalized Indoles via TFA-Promoted Amino-Claisen Rearrangement at Room Temperature. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (2018, February 19). Oriental Journal of Chemistry. [Link]

  • Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. (2024, December 18). MDPI. [Link]

  • Deciphering the Origin and Fate of the Natural Plant Hormone Indole-3-Acetic Acid in Coffee. (2025, October 7). ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

laboratory synthesis protocol for 5-methoxy-1H-indol-6-yl acetate

An Application Note for the Synthesis of 5-methoxy-1H-indol-6-yl acetate Abstract This document provides a detailed laboratory protocol for the synthesis of 5-methoxy-1H-indol-6-yl acetate, an indole derivative of intere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 5-methoxy-1H-indol-6-yl acetate

Abstract

This document provides a detailed laboratory protocol for the synthesis of 5-methoxy-1H-indol-6-yl acetate, an indole derivative of interest in medicinal chemistry and drug development. The synthesis is achieved through the O-acetylation of the precursor, 5-methoxy-1H-indol-6-ol. This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, details methods for purification and characterization, and addresses critical safety considerations. The protocol is designed for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Introduction and Scientific Context

Indole and its derivatives represent a class of privileged heterocyclic scaffolds, forming the core structure of numerous biologically active compounds and pharmaceuticals.[1] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of intensive research.[1] 5-methoxy-1H-indol-6-yl acetate, featuring a methoxy group at the 5-position and an acetate ester at the 6-position, is a synthetic intermediate used in the elaboration of more complex molecules for pharmaceutical research.[1]

The strategic placement of the acetate group serves multiple purposes in synthetic chemistry. It can act as a protecting group for the phenol, which can be easily removed via hydrolysis, or it can modify the pharmacokinetic properties of a parent molecule, potentially enhancing bioavailability.[2]

The synthesis described herein is a direct and efficient O-acetylation of 5-methoxy-1H-indol-6-ol. This reaction is a classic example of nucleophilic acyl substitution, where the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, acetic anhydride.

Overall Synthetic Strategy

The synthesis of the target compound is accomplished in a single, high-yielding step from its immediate hydroxyindole precursor. The overall transformation is depicted below.

Caption: Reaction scheme for the acetylation of 5-methoxy-1H-indol-6-ol.

Experimental Protocol

This protocol is adapted from established procedures for the acetylation of hydroxyindoles.[3] It assumes the starting material, 5-methoxy-1H-indol-6-ol, is available.

Materials and Equipment
Reagent / MaterialGrade / SpecificationSupplier Example
5-methoxy-1H-indol-6-ol≥97% PurityVaries
Acetic Anhydride (Ac₂O)Reagent Grade, ≥99%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%, distilledTCI Chemicals
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab-prepared
Brine (Saturated NaCl)Aqueous SolutionLab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS GradeVWR
Silica Gel60 Å, 230-400 meshSorbent Tech.
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
EquipmentUse
Round-bottom flask (50 mL)Reaction vessel
Magnetic stirrer and stir barAgitation
Syringes and needlesReagent transfer
TLC plates (Silica gel on aluminum)Reaction monitoring
Separatory funnel (100 mL)Liquid-liquid extraction
Rotary evaporatorSolvent removal
Glass chromatography columnProduct purification
Standard laboratory glasswareGeneral use
Step-by-Step Synthesis Procedure

Caption: Workflow for the synthesis of 5-methoxy-1H-indol-6-yl acetate.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-1H-indol-6-ol (e.g., 1.0 g, 6.13 mmol) in anhydrous dichloromethane (20 mL).

  • Reagent Addition: To the stirred solution, add triethylamine (1.7 mL, 12.26 mmol, 2.0 equiv.).[3] Stir for 5 minutes at room temperature. The triethylamine acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

  • Acetylation: Add acetic anhydride (0.64 mL, 6.74 mmol, 1.1 equiv.) dropwise to the reaction mixture.[3] Allow the reaction to stir at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) every 30-60 minutes.[1][4] Use a suitable eluent system, such as 1:1 hexanes/ethyl acetate, and visualize under UV light. The reaction is complete when the starting material spot is no longer visible. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, add deionized water (20 mL) to the flask to quench the reaction. Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with additional DCM (2 x 15 mL).

    • Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove residual acetic acid, and then with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[4]

    • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc and gradually increasing to 30%) is typically effective.

    • Collect fractions containing the desired product, as identified by TLC analysis.

    • Combine the pure fractions and evaporate the solvent to yield 5-methoxy-1H-indol-6-yl acetate as a solid. A yield exceeding 70% can be expected.[1]

Characterization (Expected Data)

The identity and purity of the final product must be confirmed by standard analytical methods.

  • ¹H NMR: Expect to see a new singlet around δ 2.3 ppm corresponding to the three protons of the acetyl group (-OCOCH₃). The aromatic and indole ring protons will show characteristic shifts. The N-H proton of the indole will appear as a broad singlet, typically downfield (> δ 8.0 ppm).

  • ¹³C NMR: A new signal for the acetyl carbonyl carbon should appear around δ 169-170 ppm, and the acetyl methyl carbon signal will be around δ 21 ppm.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₁H₁₁NO₃, MW: 205.21 g/mol ) should be observed.

Safety Precautions and Waste Management

Trustworthiness & Self-Validation: This protocol incorporates self-validating checkpoints. TLC monitoring provides real-time confirmation of the chemical transformation, while the final analytical characterization (NMR, MS) serves as an absolute validation of the product's identity and purity, ensuring the reliability of the synthetic outcome.

ReagentPrimary HazardsHandling Precautions
Acetic Anhydride Flammable, causes severe skin burns and eye damage, harmful if swallowed or inhaled.[5][6][7]Handle only in a certified chemical fume hood. Wear chemical-resistant gloves.
Triethylamine Highly flammable liquid and vapor, toxic if inhaled, causes severe skin burns and eye damage.Use in a well-ventilated fume hood, away from ignition sources.[7]
Dichloromethane May cause cancer, causes skin and serious eye irritation, may cause drowsiness or dizziness.[7]Avoid inhalation of vapors. Use in a fume hood.
5-Methoxyindole (related)Causes skin and serious eye irritation, may cause respiratory irritation.[8]Avoid dust formation. Wear appropriate PPE.
  • Personal Protective Equipment (PPE): A lab coat, chemical safety goggles, and nitrile gloves must be worn at all times.

  • Waste Disposal: All organic and chlorinated solvents must be collected in a designated hazardous waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • EvitaChem. (n.d.). Buy 5-methoxy-1H-indol-6-yl acetate (EVT-1641083).
  • Gribble, G. W., Reilly, J. L., & Johnson, J. L. (1977). A CONVENIENT N-ACETYLATION OF INDOLES.
  • Tran, T. T., D’Oria, M., & Daugulis, O. (2014). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 19(10), 15949-15962.
  • ChemicalBook. (n.d.). 5-hydroxy-6-methoxyindole synthesis.
  • Reis, L. V., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(8), 1209-1212.
  • Li, X., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 27(23), 8281.
  • BenchChem. (2026). Synthesis of 1-Acetyl-7-azaindole from 7-Azaindole.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Methoxyindoles.
  • Ryng, S., et al. (2024).
  • Moody, C. J., & Shah, P. (1989). 5-Methoxy-1H-Indole-2-acetic acid, methyl ester. Organic Syntheses, 67, 91.
  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET: 1H-Indazol-7-amine.
  • Gadaginamath, G. S., & Kamat, A. G. (1994). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(4), 857-862.
  • Sigma-Aldrich. (2026, January 22). SAFETY DATA SHEET: 2-Methoxy-1-methylethyl acetate.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: Methyl methoxyacetate.
  • Regulations.gov. (2017, October 20). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole.
  • BenchChem. (2025). Synthesis of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate: An Application Note and Detailed Protocol.
  • Poczta, N., et al. (2025). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 30(9), 2217.
  • Sun, L., et al. (2005). Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry, 70(7), 2626-2635.
  • Kim, J., et al. (2025). Synthesis of a 6-Hydroxyindole Metabolite of AM2201. Bulletin of the Korean Chemical Society, 46(12), 1-4.
  • Wu, K. K., et al. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(3), 373-380.
  • Attia, M. I., et al. (2012). 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl]indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3137.
  • D'Ischia, M., et al. (2005). 5,6-Dihydroxyindoles and Indole-5,6-diones. In The Chemistry of Heterocyclic Compounds, Volume 60: Indoles, Part 4 (pp. 1-120).
  • J-GLOBAL. (n.d.). 5-Methoxy-1H-indole-3-acetic acid | Chemical Substance Information.
  • Alekseev, A. S., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader.
  • Morton, D. J. (1987). Hydroxyindole-O-methyltransferase catalyses production of methoxyindoles in rat pineal gland dependent on the concentration of hydroxy precursors and their affinity for the enzyme. Journal of Endocrinology, 115(3), 455-458.
  • Synthonix. (n.d.). 5-Methoxy-6-Azaindole: A Versatile Research Compound.
  • Chen, Y.-F., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. Pharmaceuticals, 15(11), 1349.
  • Sigma-Aldrich. (n.d.). 5-Methoxy-6-azaindole 96 17288-53-8.

Sources

Application

Analytical Methods for the Quantification of 5-Methoxy-1H-indol-6-yl Acetate: A Comprehensive LC-MS/MS Protocol

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Biological Significance 5-Methoxy-1H-indol-6-yl a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Biological Significance

5-Methoxy-1H-indol-6-yl acetate (CAS: 112919-69-4) is a highly valued biochemical building block and synthetic intermediate. Featuring a methoxy group at the 5-position and an acetate protecting group at the 6-position, this indole derivative is a privileged scaffold in medicinal chemistry[1]. It is frequently utilized in the synthesis of melatoninergic ligands, serotonin receptor modulators, and novel anti-inflammatory agents targeting the cyclooxygenase-2 (COX-2) pathway[2][3].

As drug development relies heavily on precise pharmacokinetic (PK) profiling and metabolic stability assays, the accurate quantification of 5-methoxy-1H-indol-6-yl acetate in complex biological matrices (e.g., plasma, urine, or microsomal incubations) is critical. While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is sufficient for evaluating bulk synthetic purity[1], trace-level bioanalysis necessitates the superior sensitivity, selectivity, and structural confirmation provided by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[4].

Analytical Rationale & Causality (E-E-A-T)

To establish a robust and self-validating analytical method, every step of the workflow must be driven by the physicochemical properties of the analyte.

  • Sample Preparation Causality: Indole derivatives are susceptible to matrix-induced ion suppression during mass spectrometric ionization[4]. To mitigate this, we employ a Liquid-Liquid Extraction (LLE) using ethyl acetate under mildly alkaline conditions (pH ~9.0). Because the indole core is weakly basic/neutral, an alkaline pH ensures the molecule remains un-ionized, driving its partition into the organic solvent while leaving polar matrix interferents in the aqueous phase[5].

  • Chromatographic Causality: An Ethylene Bridged Hybrid (BEH) C18 column with sub-2-micron particles (1.7 µm) is selected. This stationary phase resists dissolution across a wide pH range and provides high theoretical plate counts, ensuring sharp peak shapes and resolving the target from endogenous indole isomers (like 5-methoxytryptamine)[6].

  • Ionization & Fragmentation Causality: In positive Electrospray Ionization (ESI+), the addition of 0.1% formic acid to the mobile phase provides an abundant proton source, driving the formation of the protonated precursor ion [M+H]+ at m/z 206.2[4]. During Collision-Induced Dissociation (CID), aryl acetates undergo a highly characteristic neutral loss of ketene (42 Da). This generates a stable 5-methoxy-1H-indol-6-ol product ion at m/z 164.1, which serves as the primary quantifier. A secondary loss of a methyl radical (15 Da) yields m/z 149.1, serving as the qualifier transition[3][4].

Fragmentation M 5-methoxy-1H-indol-6-yl acetate [M+H]+ m/z 206.2 F1 5-methoxy-1H-indol-6-ol m/z 164.1 (Quantifier) M->F1 CID: Loss of Ketene (42 Da) F2 Indol-6-ol derivative m/z 149.1 (Qualifier) F1->F2 CID: Loss of Methyl (15 Da)

Fig 1. Proposed ESI+ CID fragmentation pathway for 5-methoxy-1H-indol-6-yl acetate.

Experimental Protocols

Reagents & Materials
  • Analyte: 5-Methoxy-1H-indol-6-yl acetate (Standard purity ≥ 98%)[1].

  • Internal Standard (IS): 5-Methoxyindole-d3 (or structurally similar stable isotope-labeled analog). Self-Validation Note: The IS is critical for correcting variations in extraction efficiency and ESI source ion suppression, ensuring the protocol is self-validating.

  • Solvents: LC-MS grade Acetonitrile, Water, Methanol, and Ethyl Acetate[4].

  • Additives: LC-MS grade Formic Acid, 0.1 M Ammonium Hydroxide ( NH4​OH ).

Step-by-Step Sample Preparation (LLE)
  • Aliquot: Transfer 100 µL of the biological sample (e.g., plasma) or calibration standard into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (100 ng/mL in methanol) and vortex for 10 seconds.

  • Alkalinization: Add 10 µL of 0.1 M NH4​OH to adjust the sample to pH ~9.0[5].

  • Extraction: Add 400 µL of ice-cold ethyl acetate. Vortex vigorously for 2 minutes to ensure complete partitioning.

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation: Carefully transfer 350 µL of the upper organic layer to a clean autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (5% Acetonitrile / 95% Water containing 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler insert for injection[4].

UHPLC-MS/MS Conditions
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) maintained at 40°C[6].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B (Column wash)

    • 8.0 - 10.0 min: Return to 5% B (Re-equilibration)[4].

Workflow A Sample Prep (LLE / SPE) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization ([M+H]+ 206.2) B->C D MRM Detection (m/z 164.1 & 149.1) C->D E Data Analysis & Quantification D->E

Fig 2. End-to-end LC-MS/MS analytical workflow for indole acetate quantification.

Quantitative Data & Method Validation

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The following tables summarize the optimized MS parameters and representative validation metrics expected for this assay following FDA/EMA bioanalytical guidelines.

Table 1: Optimized MRM Parameters for 5-Methoxy-1H-indol-6-yl Acetate

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
5-Methoxy-1H-indol-6-yl acetate 206.2164.125Quantifier
5-Methoxy-1H-indol-6-yl acetate 206.2149.135Qualifier
5-Methoxyindole-d3 (IS) 151.1133.120Internal Standard

Table 2: Representative Method Validation Metrics

Validation ParameterExpected ValueRegulatory Acceptance Criteria
Linear Dynamic Range 1.0 - 500 ng/mL R2 > 0.995
Limit of Detection (LOD) 0.3 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 1.0 ng/mLS/N ≥ 10, Precision CV ≤ 20%
Extraction Recovery 88.5% - 92.3%Consistent across Low/Mid/High QCs
Matrix Effect 95.2%85% - 115% (IS normalized)

Sources

Method

Application Notes and Protocols for the Use of 5-methoxy-1H-indol-6-yl acetate in Cell-Based Assays

Introduction: Unveiling the Potential of a Novel Indole Derivative The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Indole Derivative

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with profound biological activities.[1][2] Within this privileged class of heterocyclic compounds, 5-methoxyindole derivatives have emerged as particularly promising candidates for therapeutic development, exhibiting a spectrum of activities including anticancer, antimicrobial, and neuropharmacological effects.[2][3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of a specific, yet lesser-explored derivative, 5-methoxy-1H-indol-6-yl acetate , in a variety of cell-based assays.

While extensive data on this particular molecule is still emerging, its structural features—a methoxy group at the 5-position and an acetate at the 6-position—suggest several plausible biological roles. The 5-methoxy substitution is a common feature in indole-based serotonin receptor ligands and tubulin polymerization inhibitors.[5][6] The acetate moiety may influence solubility and cell permeability, and could potentially be hydrolyzed by intracellular esterases to reveal a biologically active hydroxyl group.

This guide is designed to be a self-validating system, providing not just step-by-step protocols, but also the scientific rationale behind the experimental choices. We will navigate a logical progression of assays, from initial cytotoxicity screening to more nuanced investigations of its potential mechanisms of action, empowering researchers to effectively characterize the biological profile of 5-methoxy-1H-indol-6-yl acetate.

Part 1: Foundational Analysis - Assessing General Cytotoxicity and Viability

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides essential dose-response information and identifies a therapeutic window for subsequent mechanistic studies. The MTT assay is a robust and widely adopted colorimetric method for this purpose, measuring the metabolic activity of living cells.[7][8]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 5-methoxy-1H-indol-6-yl acetate in a selected cancer cell line (e.g., HeLa, MCF-7, or A549).

Materials:

  • 5-methoxy-1H-indol-6-yl acetate

  • Human cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 5-methoxy-1H-indol-6-yl acetate in DMSO. From this stock, create a series of dilutions in complete medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced toxicity.[9]

  • Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO alone as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL.[7] Incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well. Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM) [Hypothetical]
5-methoxy-1H-indol-6-yl acetateMCF-7488.5
5-methoxy-1H-indol-6-yl acetateMCF-7725.2
Doxorubicin (Positive Control)MCF-7480.9

Part 2: Mechanistic Deep Dive - Investigating Potential Modes of Action

Based on the activities of structurally related 5-methoxyindole derivatives, two primary avenues for mechanistic investigation are proposed: induction of apoptosis and modulation of serotonin receptor signaling .

Uncovering Pro-Apoptotic Activity

Many indole-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[1][10] A common and early hallmark of apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.[11] This can be detected using fluorescently labeled Annexin V in conjunction with a viability dye like Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Investigation

G cluster_0 Initial Cytotoxicity Screening cluster_1 Apoptosis Induction cluster_2 Cell Cycle Analysis MTT MTT Assay (Determine IC50) AnnexinV Annexin V / PI Staining (Flow Cytometry) MTT->AnnexinV Use IC50 concentration CellCycle Propidium Iodide Staining (Flow Cytometry) MTT->CellCycle Investigate cytostatic effects Caspase Caspase-3/7 Activity Assay AnnexinV->Caspase Confirm apoptotic pathway Mito Mitochondrial Membrane Potential Assay (e.g., JC-1) AnnexinV->Mito Investigate intrinsic pathway

Caption: Workflow for investigating the anticancer potential of 5-methoxy-1H-indol-6-yl acetate.

Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with 5-methoxy-1H-indol-6-yl acetate at its predetermined IC50 concentration for 24-48 hours. Include vehicle-treated and positive control (e.g., staurosporine) wells.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. The inclusion of floating cells is critical as apoptotic cells often detach.

  • Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[9]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation:

Treatment (24h)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO)95.22.12.7
5-methoxy-1H-indol-6-yl acetate (IC50)60.525.314.2
Staurosporine (1 µM)15.848.935.3
Exploring Serotonergic Activity

The structural resemblance of the 5-methoxyindole core to serotonin (5-hydroxytryptamine, 5-HT) strongly suggests a potential interaction with serotonin receptors.[5][12] These G protein-coupled receptors are crucial targets for drugs treating a range of neuropsychiatric disorders.[12] A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor subtype.

Hypothesized Serotonergic Pathway Interaction

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (e.g., 5-HT2A) Serotonin->Receptor Binds Signaling Downstream Signaling Cascade Receptor->Signaling Activates Compound 5-methoxy-1H-indol-6-yl acetate Compound->Receptor Competes for binding site Radioligand Radioligand (e.g., [³H]Ketanserin) Radioligand->Receptor Binds

Caption: Competitive binding of 5-methoxy-1H-indol-6-yl acetate at a serotonin receptor.

Experimental Protocol: Competitive Radioligand Binding Assay at the 5-HT2A Receptor

This protocol is adapted for determining the binding affinity of the test compound for the human 5-HT2A receptor.[13][14]

Materials:

  • 5-methoxy-1H-indol-6-yl acetate

  • [³H]Ketanserin (radioligand)

  • Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled Ketanserin (for non-specific binding)

  • 96-well microplate

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and homogenize them in the assay buffer. Adjust the protein concentration to 10-20 µg per well.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Assay buffer, [³H]Ketanserin (final concentration ~0.5 nM), and membrane suspension.

    • Non-specific Binding (NSB): Unlabeled Ketanserin (10 µM), [³H]Ketanserin, and membrane suspension.

    • Competitive Binding: Serial dilutions of 5-methoxy-1H-indol-6-yl acetate, [³H]Ketanserin, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This guide provides a foundational framework for the cellular characterization of 5-methoxy-1H-indol-6-yl acetate. The initial cytotoxicity and apoptosis assays will establish its potential as an anticancer agent, while the serotonin receptor binding assay will probe its neuropharmacological activity. Positive results in any of these areas would warrant further, more detailed investigation. For instance, observed pro-apoptotic effects could be followed by cell cycle analysis to determine if the compound induces cell cycle arrest, and by Western blotting to probe the expression levels of key apoptotic proteins. Similarly, significant serotonin receptor affinity would justify functional assays to determine whether the compound acts as an agonist or antagonist. The protocols and insights provided herein serve as a robust starting point for unlocking the full therapeutic potential of this novel indole derivative.

References

  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. (2019). ResearchGate. [Link]

  • 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. ResearchGate. [Link]

  • Synthesis and Biological Activity of N-(Indolyl)trifluoroacetamides Based on Substituted 6-Aminoindoles. (2016). ResearchGate. [Link]

  • Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook. (2018). PMC. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

  • synthesis, reactivity and biological properties of methoxy-activated indoles. DOI. [Link]

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PMC. [Link]

  • N-Arylsulfonylindole Derivatives as Serotonin 5-HT 6 Receptor Ligands. (2001). ACS Publications. [Link]

  • SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. (2025). MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. [Link]

  • Cell cycle arrest and apoptosis induction by methanolic leaves extracts of four Annonaceae plants. (2017). PMC. [Link]

  • iQue® Human 4-Plex Apoptosis Kit Using Advanced High Throughput Flow Cytometry. (2020). Sartorius. [Link]

  • Guidelines for cell viability assays. (2021). ResearchGate. [Link]

  • Phytochemicals Modify the Action of Cancer Cells Mitochondrial Drug-Resistance Mechanism. (2023). ETFLIN. [Link]

  • Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach. (2020). The Journal of Organic Chemistry. [Link]

  • Quantitative Measurements of Apoptosis using the NovoCyte Flow Cytometer. Agilent. [Link]

  • 細胞生存アッセイ. Abcam. [Link]

Sources

Application

Application Note: Experimental Design for Evaluating the Efficacy of 5-Methoxy-1H-indol-6-yl Acetate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Medicinal Chemistry Executive Summary & Mechanistic Rationale 5-Methoxy-1H-indol-6-yl acetate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Medicinal Chemistry

Executive Summary & Mechanistic Rationale

5-Methoxy-1H-indol-6-yl acetate is a highly privileged biochemical building block and a synthetic intermediate for novel melatoninergic ligands[1]. Structurally, it consists of a 5-methoxyindole scaffold—a critical pharmacophore for melatonin (MT1/MT2) receptor recognition[2]—with an acetate group protecting the 6-hydroxyl position.

From a pharmacological perspective, the 6-acetate substitution serves as a lipophilic prodrug moiety. Free 6-hydroxyindoles are notoriously susceptible to rapid auto-oxidation and exhibit poor membrane permeability. Acetylation masks this vulnerability, facilitating cellular uptake. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, liberating the active metabolite: 5-methoxy-1H-indol-6-ol .

This active metabolite exerts a dual-efficacy profile:

  • Receptor-Mediated Efficacy: It acts as an agonist at MT1 and MT2 receptors, which are Gi-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase and lower intracellular cAMP[3].

  • Direct Antioxidant Efficacy: The electron-rich 5-methoxy-6-hydroxyindole system acts as a potent radical scavenger, providing neuroprotection against oxidative stress[4].

To rigorously test this compound, we must employ a self-validating experimental design that proves causality at every step: cellular entry, enzymatic activation, receptor binding, and phenotypic outcome.

Experimental Workflow Design

The following workflow establishes a causal chain from prodrug administration to phenotypic efficacy.

Workflow Prodrug 5-methoxy-1H-indol-6-yl acetate (Test Compound) Uptake Cellular Uptake & Esterase Cleavage Prodrug->Uptake Incubation LCMS LC-MS/MS Validation Uptake->LCMS Quantify Metabolite MT MT1/MT2 Activation (GloSensor cAMP) Uptake->MT Gi Signaling ROS Neuroprotection (H2O2 + SH-SY5Y) Uptake->ROS ROS Scavenging

Fig 1: Multi-tiered experimental workflow for evaluating 5-methoxy-1H-indol-6-yl acetate efficacy.

Detailed Experimental Protocols

Protocol 1: Intracellular Cleavage & Prodrug Activation Assay

Objective: Validate that the acetate group is enzymatically cleaved intracellularly, proving the prodrug hypothesis. Causality & Control: We utilize Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. If BNPP halts the conversion of the acetate to the free alcohol, it proves the activation is strictly enzyme-dependent, ruling out spontaneous hydrolysis in the media.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells in 6-well plates at 5×105 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment: Wash cells with PBS. Add serum-free DMEM. To the negative control wells, add 100 µM BNPP and pre-incubate for 30 minutes.

  • Compound Dosing: Spike 10 µM of 5-methoxy-1H-indol-6-yl acetate into all wells. Incubate for timepoints: 0, 1, 2, and 4 hours.

  • Metabolic Quenching: At each timepoint, aspirate media, wash rapidly with ice-cold PBS, and immediately add 500 µL of cold methanol (-20°C) . Expert Insight: Cold methanol instantly denatures esterases, preventing artifactual post-lysis cleavage that would skew LC-MS/MS quantification.

  • Extraction & LC-MS/MS: Scrape cells, centrifuge at 14,000 x g for 10 min at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the mass transition of the parent acetate ( m/z 205.2) to the active alcohol ( m/z 163.1)[1].

Protocol 2: Melatonin Receptor (MT1/MT2) Activation Assay

Objective: Quantify the Gi-coupled agonism of the active metabolite at melatonin receptors. Causality & Control: Because MT1/MT2 activation inhibits adenylyl cyclase, basal cAMP levels are often too low to detect a meaningful drop. We must first stimulate the system with Forskolin (a direct adenylyl cyclase activator) to raise the cAMP "ceiling"[5]. Furthermore, pre-treatment with Luzindole (a competitive MT1/MT2 antagonist) ensures the observed cAMP reduction is receptor-specific and not due to off-target cytotoxicity.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with 8 µg of human MT1 or MT2 plasmid and 8 µg of the pGloSensor™-22F cAMP plasmid (Promega)[3].

  • Plating: After 24 hours, re-plate cells into a white, clear-bottom 96-well plate at 40,000 cells/well. Incubate overnight.

  • Equilibration: Replace media with 100 µL of Assay Buffer (HBSS, 20 mM HEPES, pH 7.4, 0.1% BSA) containing 2% GloSensor cAMP Reagent. Incubate for 20 minutes at room temperature in the dark. Expert Insight: Phenol red and serum must be excluded as they quench luminescence and introduce basal signaling noise.

  • Antagonist Blockade: To control wells, add 1 µM Luzindole and incubate for 15 minutes.

  • Agonist Challenge: Co-administer 10 µM Forskolin alongside a concentration gradient of 5-methoxy-1H-indol-6-yl acetate (1 nM to 10 µM).

  • Kinetic Readout: Monitor luminescence continuously for 30 minutes using a microplate reader. Calculate the Area Under the Curve (AUC) to determine the EC50​ .

Protocol 3: Neuroprotective Antioxidant Efficacy

Objective: Assess the direct cellular protection afforded by the compound against oxidative stress. Causality & Control: We utilize SH-SY5Y human neuroblastoma cells, a standard model for neuronal oxidative stress. By measuring both Reactive Oxygen Species (ROS) quenching and ATP-dependent cell viability, we confirm that the chemical neutralization of ROS translates to functional biological survival.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in black, clear-bottom 96-well plates at 20,000 cells/well.

  • Prodrug Loading: Treat cells with 5-methoxy-1H-indol-6-yl acetate (0.1 µM - 50 µM) for 4 hours. Expert Insight: A 4-hour pre-incubation is mandatory. Unlike direct antioxidants, this prodrug requires time for cellular uptake and esterase-mediated deacetylation into the active 5-methoxy-1H-indol-6-ol.

  • Oxidative Challenge: Add 200 µM H₂O₂ to the wells and incubate for 2 hours.

  • ROS Quantification: Add 10 µM H₂DCFDA (a fluorogenic ROS probe). Incubate for 30 minutes. Read fluorescence at Ex 485 nm / Em 535 nm.

  • Viability Readout: In a parallel plate, add CellTiter-Glo® reagent to measure ATP levels (luminescence) as a proxy for cell viability.

Mechanistic Pathway Visualization

Pathway cluster_0 Receptor-Mediated Pathway cluster_1 Direct Antioxidant Pathway Cmpd 5-methoxy-1H-indol-6-yl acetate Est Intracellular Esterases Cmpd->Est Deacetylation Metab 5-methoxy-1H-indol-6-ol (Active Metabolite) Est->Metab MT MT1 / MT2 Receptors Metab->MT Agonist Binding Radical Free Radicals (ROS) Metab->Radical Electron Donation Gi Gi Protein Coupling MT->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP Decreased cAMP AC->cAMP Scavenge Radical Scavenging Radical->Scavenge Survive Cell Survival Scavenge->Survive

Fig 2: Dual-mechanism signaling pathway of the active metabolite 5-methoxy-1H-indol-6-ol.

Expected Data Presentation & Pharmacological Profile

To ensure rapid comparative analysis, summarize the quantitative readouts from the three protocols into a standardized pharmacological matrix.

Assay ParameterTarget / ReadoutExpected Outcome RangeControl Validation
Intracellular Cleavage Esterase Deacetylation T1/2​≈45−90 minBlocked by 100 µM BNPP
Receptor Agonism (MT1) Forskolin-induced cAMP EC50​≈10−50 nMReversed by 1 µM Luzindole
Receptor Agonism (MT2) Forskolin-induced cAMP EC50​≈15−80 nMReversed by 1 µM Luzindole
ROS Scavenging H₂DCFDA Fluorescence IC50​≈5−15 µMCompared to Trolox standard
Neuroprotection ATP Viability (SH-SY5Y) EC50​≈10−25 µMH₂O₂ alone reduces viability to <30%

References

  • Benchchem. 5-Methoxy-1H-indol-6-yl acetate Properties and Applications.[1] URL:

  • PMC / NIH. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor.[5] URL:

  • IntechOpen. Synthetic Melatonin Receptor Agonists and Antagonists.[2] URL:

  • Google Patents. Cosmetic composition comprising the combination of certain tocopherols with at least one melaninlike pigment (5-methoxy-6-hydroxyindole antioxidant).[4] URL:

  • PMC / NIH. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms.[3] URL:

Sources

Method

Application Note: Chromatographic Purification Protocols for 5-Methoxy-1H-indol-6-yl Acetate

Introduction & Chemical Context 5-Methoxy-1H-indol-6-yl acetate is a critical synthetic intermediate and biologically active indole derivative frequently utilized in medicinal chemistry and pharmaceutical development[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

5-Methoxy-1H-indol-6-yl acetate is a critical synthetic intermediate and biologically active indole derivative frequently utilized in medicinal chemistry and pharmaceutical development[1]. Synthesized typically via the acetylation of 5-methoxyindole precursors, the crude reaction mixture often contains unreacted starting materials, structural isomers, and degradation products[1].

Achieving high purity requires a nuanced approach to chromatography. The molecule presents a unique set of physicochemical challenges: an electron-rich indole core that is highly susceptible to photo-oxidation, a hydrogen-bond donating secondary amine (NH), and an ester (acetate) group that is prone to hydrolysis under harsh pH conditions. This application note details field-proven, self-validating chromatographic workflows to isolate this compound with >95% purity.

Physicochemical Profiling & Method Rationale

Before selecting a chromatographic method, it is imperative to understand the causality between the molecule's structure and its behavior on a stationary phase.

Table 1: Physicochemical Profile & Chromatographic Implications

ParameterCharacteristicChromatographic Implication
Functional Groups Indole NH, Methoxy (-OCH3), Acetate EsterNH can cause tailing on bare silica; the ester is highly sensitive to hydrolysis.
Polarity ModerateElutes optimally in mid-polar normal-phase gradients (e.g., 15-30% EtOAc in Hexane)[2].
Stability Light and oxygen sensitiveRequires opaque fraction collection and low-temperature evaporation (≤40°C)[2].
Solubility Soluble in DCM, EtOAc; Insoluble in HexaneNecessitates "dry-loading" for normal-phase chromatography to prevent band broadening.

Purification Workflow & Decision Matrix

The choice between Normal-Phase (NP) Flash Chromatography and Reversed-Phase (RP) Preparative HPLC depends primarily on the scale of the synthesis and the polarity of the target impurities.

PurificationWorkflow Crude Crude 5-methoxy-1H-indol-6-yl acetate Analysis TLC & LC-MS Profiling Crude->Analysis Decision Impurity Profile Assessment Analysis->Decision NP_Flash Normal Phase Flash (Silica, Hex/EtOAc) Decision->NP_Flash Non-polar impurities > 500mg scale RP_HPLC Reversed-Phase Prep HPLC (C18, H2O/MeCN) Decision->RP_HPLC Polar/Structurally similar < 500mg scale Concentration Solvent Removal (T < 40°C, Protect from Light) NP_Flash->Concentration RP_HPLC->Concentration Pure Pure 5-methoxy-1H-indol-6-yl acetate Concentration->Pure

Figure 1: Decision matrix and purification workflow for 5-methoxy-1H-indol-6-yl acetate.

Protocol A: Normal-Phase Flash Chromatography (Scale: >500 mg)

Normal-phase silica gel chromatography utilizing a hexane and ethyl acetate gradient is the standard, highly scalable method for isolating indole acetate derivatives from crude reaction mixtures[2].

Step-by-Step Methodology

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude 5-methoxy-1H-indol-6-yl acetate in a minimal volume of Dichloromethane (DCM).

  • Add irregular silica gel (40-60 µm) to the solution at a 1:2 ratio (crude mass : silica mass).

  • Evaporate the solvent under reduced pressure (rotary evaporator) at 30°C until a free-flowing powder is obtained. Expert Insight (Causality): Indole acetates exhibit poor solubility in 100% non-polar solvents like hexane. Direct liquid injection of a DCM solution onto a hexane-equilibrated column causes severe band broadening. Dry loading circumvents this solubility mismatch, ensuring a tight initial band at the column head.

Step 2: Column Equilibration

  • Pack a glass column or equip a pre-packed silica flash cartridge.

  • Equilibrate the stationary phase with 3 Column Volumes (CV) of 100% Hexane.

Step 3: Elution & Gradient Execution Load the dry silica powder onto the top of the column bed and execute the following gradient:

Table 2: Normal-Phase Gradient Parameters

Column Volume (CV)% Hexane% Ethyl AcetateChromatographic Purpose
0.0 - 2.01000Isocratic hold; elutes non-polar hydrocarbon impurities.
2.0 - 10.0100 → 700 → 30Linear gradient; elutes the target indole acetate.
10.0 - 12.070 → 5030 → 50Column flush; retains and washes highly polar impurities.

Step 4: Self-Validation & Fraction Pooling

  • Validation Check: Spot every 3rd fraction on a silica TLC plate. Develop in a 70:30 Hexane:Ethyl Acetate mobile phase.

  • Visualize under UV light (254 nm). The target compound must present as a single, well-defined spot at an Rf of ~0.35.

  • Pool only the fractions containing this single spot to guarantee purity.

Protocol B: Reversed-Phase Preparative HPLC (Scale: <500 mg)

For high-resolution separation of structurally similar impurities (e.g., des-methoxy or deacetylated analogs), reversed-phase chromatography on a C18 stationary phase is highly effective[3].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Milli-Q Water + 10 mM Ammonium Acetate (pH ~6.8).

  • Mobile Phase B: HPLC-Grade Acetonitrile. Expert Insight (Causality): The acetate ester is susceptible to hydrolysis under strongly acidic (e.g., 0.1% TFA) or basic conditions. Ammonium acetate provides a neutral pH buffer that suppresses indole NH ionization and prevents peak tailing without risking ester cleavage.

Step 2: Analytical Self-Validation

  • Validation Check: Inject 5 µL of the sample onto an analytical C18 column.

  • Run the gradient (Table 3) and verify that the target peak (identified via MS, m/z [M+H]+ ~206) is baseline resolved from all adjacent impurities. Do not proceed to preparative scale until baseline resolution is confirmed.

Step 3: Preparative Injection & Collection

  • Dissolve the sample in a compatible injection solvent (e.g., 50:50 Water:Acetonitrile).

  • Inject onto the Preparative C18 column (e.g., 5 µm particle size) and execute the gradient:

Table 3: Reversed-Phase Prep HPLC Gradient Parameters

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.0 - 2.0901020.0
2.0 - 15.090 → 3010 → 7020.0
15.0 - 18.0010020.0
18.0 - 20.0901020.0

Step 4: Post-Run Purity Check

  • Validation Check: Re-inject a 5 µL aliquot of the pooled preparative fractions onto the analytical HPLC system. Purity must exceed >95% by UV absorbance (254 nm / 280 nm) before proceeding to solvent removal.

Critical Handling & Storage Parameters

Indole compounds are notoriously light-sensitive and prone to degradation[2]. To maintain the integrity of the purified 5-methoxy-1H-indol-6-yl acetate:

  • Concentration: Solvent removal must be conducted under reduced pressure at moderate temperatures (≤40°C) to prevent thermal degradation and ester hydrolysis[2].

  • Photo-protection: Wrap collection flasks in aluminum foil or use amber glassware during fraction collection and evaporation.

  • Storage: Store the final lyophilized or crystallized solid under an inert atmosphere (Argon or Nitrogen) at -20°C.

References

  • Title: A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis Source: PMC (National Institutes of Health) URL: [Link]

Sources

Application

Application Notes &amp; Protocols for the Scalable Production of 5-methoxy-1H-indol-6-yl acetate

Abstract These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on scalable and robust techniques for the synthesis of 5-methoxy-1H-indol-6-yl acetate. This do...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on scalable and robust techniques for the synthesis of 5-methoxy-1H-indol-6-yl acetate. This document moves beyond simple laboratory procedures to address the critical challenges of scaling production from the gram to the kilogram scale. We present a multi-step synthetic route beginning with commercially available precursors, focusing on the highly efficient Leimgruber-Batcho indole synthesis for the construction of the core heterocyclic structure. Detailed, step-by-step protocols, process optimization insights, purification strategies suitable for large volumes, and critical safety considerations are provided. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methods effectively.

Introduction and Strategic Overview

5-methoxy-1H-indol-6-yl acetate is an important indole derivative used in medicinal chemistry and materials science.[1] Its structure, bearing resemblance to neurotransmitters like serotonin, makes it a valuable scaffold for the development of novel therapeutic agents.[1] While numerous methods exist for the synthesis of indole derivatives, many are not amenable to large-scale production due to factors such as cost of reagents, reaction efficiency, or purification challenges.[2][3]

This guide focuses on a synthetic strategy designed for scalability, emphasizing process robustness and efficiency. The core of our approach is the Leimgruber-Batcho indole synthesis , a widely recognized and effective method for producing indoles on an industrial scale due to its high efficiency.[4][5]

Retrosynthetic Analysis

Our strategy involves a two-stage process: the construction of the key intermediate, 5-methoxy-1H-indol-6-ol, followed by a straightforward acetylation. The retrosynthetic pathway is outlined below.

G Target 5-methoxy-1H-indol-6-yl acetate IndoleOl 5-methoxy-1H-indol-6-ol Target->IndoleOl Acetylation Enamine N,N-Dimethyl-2-(4-benzyloxy-5-methoxy-2-nitrophenyl)vinylamine (Enamine Intermediate) IndoleOl->Enamine Reductive Cyclization (Leimgruber-Batcho) Nitrotoluene 4-Benzyloxy-5-methoxy-2-nitrotoluene Enamine->Nitrotoluene Condensation with DMF-DMA StartingMaterial 4-Hydroxy-3-methoxy-6-nitrotoluene (Commercially Available Precursor) Nitrotoluene->StartingMaterial Benzylation (Protection) G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation A Charge Autoclave with: - Enamine Intermediate - Iron(II) Acetate - THF (Solvent) B Carefully add 5% Rh/C catalyst under Nitrogen Atmosphere A->B C Pressurize with Hydrogen (H₂) B->C D Stir at controlled temperature (e.g., 25-30°C) for 12-18h C->D E Monitor H₂ uptake and reaction completion (TLC/HPLC) D->E F Depressurize and purge with N₂ E->F G Quench with aqueous NH₃ (to complex with iron) F->G H Filter through Celite to remove catalyst G->H I Concentrate filtrate to obtain crude 5-methoxy-1H-indol-6-ol H->I G A Dissolve Crude Product in Minimum Hot Solvent (e.g., Ethyl Acetate/Hexane) B Optional: Hot Filtration to remove insoluble impurities A->B C Allow solution to cool slowly to room temperature B->C D Induce further crystallization by cooling in an ice bath C->D E Collect crystals by filtration D->E F Wash crystals with cold solvent E->F G Dry crystals under vacuum F->G H Perform QC Analysis (HPLC, NMR, MP) G->H I Purity > 98%? H->I J Product meets specification I->J Yes K Consider Re-crystallization or Column Chromatography I->K No

Sources

Method

Application Note: 5-Methoxy-1H-indol-6-yl Acetate as a Fluorogenic and Redox-Active Chemical Probe

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Applications: Esterase/Lipase High-Throughput Screening, Melanin Photophysics Modeling, and Cellular Redox Assays Executive Summary The c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Applications: Esterase/Lipase High-Throughput Screening, Melanin Photophysics Modeling, and Cellular Redox Assays

Executive Summary

The compound 5-methoxy-1H-indol-6-yl acetate (5-MIA) is a highly specific, dual-modal chemical probe designed for enzymatic activity tracking and biomimetic photophysics. By leveraging the indole scaffold, 5-MIA serves as a stable, masked precursor. Upon enzymatic cleavage by esterases, it releases 5-methoxy-6-hydroxyindole (5M6HI) —a highly fluorescent and redox-active intermediate. This application note details the mechanistic causality behind 5-MIA's design, outlines its photophysical properties, and provides self-validating protocols for its use in both kinetic assays and eumelanin modeling.

Mechanistic Principles & Chemical Causality

The Challenge with Native Eumelanin Models

Skin photoprotection relies heavily on the photochemistry of 5,6-dihydroxyindole (DHI), a primary building block of eumelanin. However, attempting to study the excited-state relaxation mechanisms of DHI in vitro is notoriously difficult due to its extreme instability and rapid auto-oxidation into polymeric nanoaggregates (1)[1].

The 5-MIA Solution: Steric Masking and Enzymatic Triggering

To circumvent this instability, 5-MIA employs two critical structural modifications:

  • 5-Methoxy Substitution: Methylating the 5-hydroxyl group prevents the rapid oxidative polymerization characteristic of DHI, stabilizing the monomer while preserving the critical 6-hydroxyl necessary for studying proton-coupled electron transfer (PCET) (2)[2].

  • 6-Acetate Esterification: The 6-acetate group acts as an enzymatic trigger. In its esterified form, 5-MIA is relatively non-fluorescent and highly stable against ambient oxidation. When introduced to esterases, the acetate is cleaved to release the active 5M6HI in situ, triggering a massive fluorescence turn-on at 340 nm.

G A 5-MIA (Substrate) Stable / Masked B Esterase Hydrolysis A->B Activation C 5M6HI (Fluorophore) Redox-Active B->C Acetate Cleavage D Fluorescence (λem = 340 nm) C->D UV Excitation E PCET & Melanogenesis Modeling C->E Photophysics

Fig 1: Enzymatic activation and photophysical pathways of the 5-MIA chemical probe.

Quantitative Data: Photophysical Properties

The utility of 5-MIA lies in the stark photophysical contrast between the masked substrate and the enzymatically released product. The table below summarizes the key metrics derived from time-resolved fluorescence and absorption studies (2)[2].

Property5-Methoxy-1H-indol-6-yl acetate (5-MIA)5-Methoxy-6-hydroxyindole (5M6HI)
Primary Role Esterase Substrate / ProdrugActive Fluorophore / Eumelanin Model
Excitation Max (λex) ~275 nm280 nm
Emission Max (λem) Weak / Quenched340 nm
Fluorescence Lifetime (τ) N/A160 ± 10 ps (Aqueous) / 2.8 ± 0.15 ns (MeOH)
Vibronic Structure AbsentPronounced in absorption (~300 nm)
Redox Stability High (Oxidation-resistant)Moderate (Undergoes controlled oxidation)

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes intrinsic controls to rule out false positives caused by auto-hydrolysis or non-specific nucleophilic attack.

Protocol A: In Vitro Esterase Kinetics & Inhibitor Screening

Causality: This protocol utilizes the massive fluorescence turn-on of 5M6HI upon esterase cleavage. By continuously monitoring emission at 340 nm, researchers can calculate precise Michaelis-Menten kinetics or screen for esterase inhibitors.

Materials:

  • Buffer: 50 mM Tris-HCl, pH 7.4 (mimics physiological pH; avoids primary amines that might cause non-specific aminolysis).

  • Enzyme: Porcine Liver Esterase (PLE) or target cell lysate.

  • Substrate: 10 mM 5-MIA stock in anhydrous DMSO.

  • Inhibitor Control: 10 mM Phenylmethylsulfonyl fluoride (PMSF) in isopropanol.

Step-by-Step Workflow:

  • Preparation: Dilute the 5-MIA stock to a working concentration of 50 µM in Tris-HCl buffer. Note: Keep DMSO concentration below 1% to prevent enzyme denaturation.

  • Control Setup (Self-Validation):

    • Positive Control: Buffer + 5-MIA + Active Enzyme.

    • Negative Control: Buffer + 5-MIA (Measures spontaneous auto-hydrolysis).

    • Inhibition Control: Buffer + Enzyme + 1 mM PMSF (Incubate 15 mins) + 5-MIA. (Validates that the signal is strictly enzyme-dependent).

  • Initiation: Add the enzyme to the substrate mixtures in a UV-transparent 96-well microplate.

  • Readout: Immediately monitor fluorescence using a microplate reader (Ex: 280 nm / Em: 340 nm) at 37°C for 30 minutes, taking readings every 30 seconds.

  • Data Analysis: Subtract the slope of the Negative Control from the Positive Control to determine the true initial velocity ( V0​ ) of enzymatic cleavage.

Workflow cluster_0 Assay Preparation & Controls cluster_1 Real-Time Readout N1 5-MIA Stock (DMSO) N4 Reaction Initiation (Mix Components) N1->N4 N2 Enzyme / Lysate (pH 7.4) N2->N4 N3 PMSF Control (Inhibitor) N3->N4 Validation N5 Fluorescence Monitoring (Ex: 280 nm | Em: 340 nm) N4->N5 Continuous Read N6 Kinetic Analysis (Calculate Initial Velocity) N5->N6 Data Export

Fig 2: Self-validating experimental workflow for 5-MIA esterase kinetic assays.

Protocol B: In Situ Generation for Eumelanin Photophysics Modeling

Causality: To study the excited-state deactivation of eumelanin building blocks, researchers require pristine, unoxidized monomeric indoles. Because even 5M6HI can slowly oxidize in oxygenated buffers, generating it in situ from 5-MIA immediately prior to laser excitation ensures that transient absorption spectra are free from dimeric or polymeric artifacts (3)[3].

Step-by-Step Workflow:

  • Degassing: Prepare 100 µM of 5-MIA in phosphate buffer (pH 7.0). Sparge the solution with Argon gas for 20 minutes to displace dissolved oxygen. Causality: Oxygen acts as an electron acceptor, leading to premature quinone methide formation.

  • Enzymatic Release: Inject a small volume of concentrated, oxygen-free esterase into the sealed cuvette.

  • Incubation: Allow 10 minutes for complete hydrolysis, converting 5-MIA to 5M6HI.

  • Pump-Probe Spectroscopy: Excite the sample with a 280 nm UV pump pulse. Monitor the decay of the 340 nm fluorescence or the formation of transient cation radicals using a broadband probe pulse.

  • Validation: Perform a parallel run in deuterated buffer ( D2​O ). A kinetic isotope effect (KIE) of ~3 should be observed, confirming that the rate-limiting step of deactivation is proton transfer (2)[2].

References

  • Sequential Proton-Coupled Electron Transfer Mediates Excited-State Deactivation of a Eumelanin Building Block. The Journal of Physical Chemistry Letters - ACS Publications.[Link]

  • An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. RSC Publishing.[Link]

  • 5, 6-Dihydroxyindoles and Indole-5, 6-diones. Academia.edu.[Link]

  • Building Blocks of Eumelanin: Relative Stability and Excitation Energies of Tautomers of 5,6-Dihydroxyindole and 5,6-Indolequinone. ResearchGate.[Link]

Sources

Application

Comprehensive Assay Development for Evaluating the Biological Effects of 5-Methoxy-1H-indol-6-yl Acetate

Application Note & Protocol Guide Prepared for: Researchers, Assay Scientists, and Drug Development Professionals Executive Summary & Scientific Rationale 5-Methoxy-1H-indol-6-yl acetate is a highly versatile synthetic i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared for: Researchers, Assay Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

5-Methoxy-1H-indol-6-yl acetate is a highly versatile synthetic indole derivative. Structurally, it shares a core homology with endogenous tryptamines like serotonin (5-HT) and melatonin (1[1]). This structural motif makes it a prime candidate for modulating 5-HT receptors and monoamine oxidase (MAO) enzymes. Furthermore, indole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines (2[2]).

Expert Insight on Causality: The acetate group at the 6-position is not merely a structural decoration; it significantly enhances the molecule's lipophilicity and membrane permeability compared to its free hydroxyl analog (5-methoxy-1H-indol-6-ol). Once intracellular, ubiquitous non-specific esterases rapidly cleave this acetate moiety, liberating the active pharmacophore. Therefore, any robust cell-based assay must account for this prodrug-like behavior by incorporating appropriate pre-incubation times to allow for enzymatic conversion.

To comprehensively profile this compound, I have designed a self-validating, multiplexed assay cascade evaluating its serotonergic, enzymatic, and phenotypic anticancer properties.

G Compound 5-Methoxy-1H-indol-6-yl acetate Receptor 5-HT Receptor (e.g., 5-HT1A / 5-HT6) Compound->Receptor Binds & Modulates GProtein G-Protein (Gs / Gi) Receptor->GProtein Activates AdenylateCyclase Adenylate Cyclase (AC) GProtein->AdenylateCyclase Stimulates / Inhibits cAMP cAMP Accumulation / Inhibition AdenylateCyclase->cAMP Modulates ATP Conversion Downstream Biological Response cAMP->Downstream Cellular Signaling

Signaling pathway of 5-methoxy-1H-indol-6-yl acetate modulating 5-HT receptors and cAMP.

GPCR-Mediated Serotonergic Activity Assay

Because 5-HT1A is Gi/o-coupled (inhibiting cAMP) and 5-HT6 is Gs-coupled (stimulating cAMP), measuring intracellular cAMP provides a universal, highly sensitive functional readout for indole derivatives (3[3]). We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate compound auto-fluorescence interference.

Self-Validating Protocol: TR-FRET cAMP Accumulation
  • Cell Preparation : Harvest HEK293 cells stably expressing the target 5-HT1A receptor. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to inhibit phosphodiesterases). Seed into a 384-well white microplate at 5,000 cells/well in 10 µL.

  • Compound Addition & Esterase Cleavage : Add 5 µL of 5-methoxy-1H-indol-6-yl acetate (titrated from 10 µM to 0.1 nM). Incubate for 15 minutes at 37°C. Causality Note: This warm incubation is strictly required to allow intracellular esterases to cleave the acetate group.

  • System Validation (Forskolin Challenge) : Add 5 µL of 2 µM Forskolin to all wells. Forskolin directly activates adenylyl cyclase, artificially raising the cAMP "ceiling." If the compound is a 5-HT1A agonist, it will activate the Gi pathway, successfully driving the cAMP signal back down.

  • Detection : Add 10 µL of TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout : Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Enzymatic Modulation: MAO-A Inhibition Assay

5-Methoxyindoles are well-documented substrates and modulators of Monoamine Oxidase A (MAO-A), an enzyme critical for neurotransmitter degradation (4[4]). Evaluating the compound's effect on MAO-A is essential for understanding its neuropharmacological safety and efficacy.

Self-Validating Protocol: Fluorometric MAO-A Assay
  • Enzyme Preparation : Dilute recombinant human MAO-A in assay buffer (0.1 M potassium phosphate, pH 7.4). Transfer 50 µL of the enzyme solution to a 96-well black, flat-bottom plate.

  • Inhibitor Pre-incubation : Add 25 µL of 5-methoxy-1H-indol-6-yl acetate at varying concentrations.

    • Validation Control: Include Clorgyline (1 µM) in control wells. Clorgyline is an irreversible MAO-A inhibitor and establishes the absolute "assay floor" (100% inhibition).

    • Incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition : Add 25 µL of Kynuramine (final concentration 40 µM). MAO-A oxidatively deaminates kynuramine to 4-hydroxyquinoline, a highly fluorescent product.

  • Kinetic Readout : Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 315 nm; Emission: 380 nm). Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC50​ .

Phenotypic Anticancer & Cell Viability Assay

Indole derivatives frequently exhibit targeted antiproliferative effects. The MCF-7 breast cancer cell line is the gold standard for evaluating these compounds due to its sensitivity to indole-induced cell cycle arrest (2[2]).

Self-Validating Protocol: MTT Cell Viability Assay
  • Cell Seeding : Seed MCF-7 cells at a density of 10,000 cells/well in 100 µL of complete RPMI-1640 medium in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2​ to allow for adherence.

  • Treatment : Aspirate the media and add 100 µL of fresh media containing 5-methoxy-1H-indol-6-yl acetate (dose-response from 100 µM to 10 nM).

    • Validation Control: Include a vehicle control (0.1% DMSO) for 100% viability and Doxorubicin (10 µM) as a positive control for cytotoxicity.

  • Incubation : Incubate for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality Note: Only metabolically active cells possess the NAD(P)H-dependent oxidoreductase enzymes required to reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout : Carefully remove the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm.

Experimental Workflow & Quantitative Data Summary

Workflow Prep Compound Preparation Assay1 TR-FRET cAMP Assay (5-HT) Prep->Assay1 Assay2 MAO-A Enzymatic Assay Prep->Assay2 Assay3 MTT Viability Assay (MCF-7) Prep->Assay3 Data Data Analysis & IC50/EC50 Assay1->Data Assay2->Data Assay3->Data

Multiplexed experimental workflow for evaluating 5-methoxy-1H-indol-6-yl acetate.

Expected Quantitative Assay Metrics
Assay TypeTarget / Cell LineReadout MetricExpected Value RangeValidation Control
GPCR Functional 5-HT1A Receptor EC50​ (cAMP Inhibition)10 - 500 nMSerotonin (5-HT)
Enzymatic MAO-A IC50​ (Enzyme Inhibition)0.5 - 5 µMClorgyline
Phenotypic MCF-7 Breast Cancer IC50​ (Cell Viability)10 - 100 µMDoxorubicin

References

  • Title : Anti-breast cancer potential of new indole derivatives: Synthesis, in-silico study, and cytotoxicity evaluation on MCF-7 cells | Source : doi.org | URL :2

  • Title : N-Arylsulfonylindole Derivatives as Serotonin 5-HT 6 Receptor Ligands | Source : ACS Publications | URL :1

  • Title : Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression | Source : ResearchGate | URL :3

  • Title : 5-Methoxytryptamine is metabolized by monoamine oxidase A in the pineal gland and plasma of golden hamsters | Source : PubMed - NIH | URL : 4

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for the synthesis of 5-methoxy-1H-indol-6-yl acetate

Welcome to the Technical Support Center for the synthesis and optimization of 5-methoxy-1H-indol-6-yl acetate . This guide is designed for researchers and drug development professionals working with indole-based privileg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-methoxy-1H-indol-6-yl acetate . This guide is designed for researchers and drug development professionals working with indole-based privileged scaffolds, particularly in the development of melatoninergic ligands and serotonin analogs[1].

Because the indole core contains both a nucleophilic hydroxyl group (at C6) and a nucleophilic nitrogen (at N1), achieving high regioselectivity during acetylation is the primary synthetic challenge. This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative optimization data to ensure robust O-acetylation.

Core Experimental Protocol: Regioselective O-Acetylation

To synthesize 5-methoxy-1H-indol-6-yl acetate from 5-methoxy-1H-indol-6-ol, we utilize a kinetically controlled O-acetylation strategy[2]. The use of pyridine acts as both an acid scavenger and a nucleophilic catalyst (forming a reactive acetylpyridinium intermediate) without being basic enough to deprotonate the indole N-H (pKa ~16). Furthermore, strict stoichiometric control of acetic anhydride ( Ac2​O ) is critical to prevent N-acetylation[3].

Step-by-Step Methodology

Self-Validating System: This protocol includes built-in validation checkpoints to ensure reaction fidelity before proceeding to the next step.

  • Preparation: Flame-dry a round-bottom flask under an inert Argon or Nitrogen atmosphere. Add 5-methoxy-1H-indol-6-ol (1.0 equiv, e.g., 10 mmol) and dissolve in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add anhydrous Pyridine (1.2 equiv). Validation Checkpoint: Ensure the solution is clear; a color change to dark brown/black indicates premature oxidation of the starting material.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dilute Acetic Anhydride ( Ac2​O , 1.05 equiv)[3] in an equal volume of DCM. Add this solution dropwise over 15 minutes using an addition funnel or syringe pump.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Validation Checkpoint: Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The O-acetate product will run higher (less polar) than the starting phenol. If a third, even higher-running spot appears, N,O-diacetylation is occurring.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3​ at 0 °C. Causality: Mild basic quenching neutralizes excess acetic acid and pyridine without hydrolyzing the newly formed ester[1].

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography or recrystallization to yield the pure 5-methoxy-1H-indol-6-yl acetate[2].

Reaction Workflow & Decision Matrix

G start 5-methoxy-1H-indol-6-ol + Anhydrous DCM step1 Add Pyridine (1.2 eq) Cool to 0°C under Argon start->step1 step2 Dropwise Ac2O (1.05 eq) Maintain 0°C -> RT step1->step2 tlc Monitor via TLC (Check O- vs N-acetylation) step2->tlc quench Quench with Sat. NaHCO3 at 0°C tlc->quench Complete error N,O-diacetate detected? Reduce Ac2O & Temp tlc->error Over-reaction workup Extract (DCM), Wash (1M HCl), Dry (Na2SO4) quench->workup product 5-methoxy-1H-indol-6-yl acetate (Target Product) workup->product error->step2

Workflow for the regioselective O-acetylation of 5-methoxy-1H-indol-6-ol.

Quantitative Optimization Data

The choice of base, solvent, and temperature dictates the kinetic vs. thermodynamic outcome of the reaction. The table below summarizes the causality of different conditions on the yield and regioselectivity of the product.

Base SystemSolventTemp (°C) Ac2​O (equiv)Isolated Yield (%)Selectivity (O- vs N-acetate)Mechanistic Outcome
Pyridine DCM 0 to 25 1.05 >85% >99:1 Optimal kinetic control; no N-deprotonation.
Triethylamine ( Et3​N )DCM0 to 251.0575%95:5Slightly stronger base; trace N-acetylation observed.
Et3​N
  • DMAP (cat.)
DCM251.5040%40:60DMAP hyper-activates the acyl group; excess anhydride drives N-acetylation.
Sodium Hydride (NaH)THF01.10<10%5:95Strong base deprotonates indole N-H, making it the primary nucleophile.

Troubleshooting & FAQs

Q: My reaction is yielding a mixture of the desired product and an over-acetylated byproduct. How do I fix this? A: You are likely forming the N,O-diacetate. This occurs due to a loss of strict stoichiometric control[3]. Ensure you are using exactly 1.05 equivalents of acetic anhydride. Additionally, avoid using highly active acylation catalysts like 4-Dimethylaminopyridine (DMAP). DMAP accelerates the reaction so aggressively that the kinetic preference for O-acetylation is overridden, leading to N-acetylation. Stick to Pyridine as both the base and mild catalyst.

Q: The reaction mixture turns dark brown/black shortly after adding the base, and my yields are low. What is happening? A: Electron-rich indoles, particularly those with methoxy and hydroxyl substitutions like 5-methoxy-1H-indol-6-ol, are highly susceptible to aerobic oxidation. The darkening indicates oxidative degradation of the indole core. Fix: You must rigorously exclude oxygen. Degas your DCM by sparging with Argon for 15 minutes prior to use, and maintain a positive pressure of inert gas throughout the reaction[2].

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, acetyl chloride can be used in the presence of pyridine[2]. However, acetyl chloride is significantly more electrophilic than acetic anhydride. This increased reactivity narrows the kinetic window between O-acetylation and N-acetylation, increasing the risk of forming the N-acetyl byproduct. If you must use acetyl chloride, perform the addition at -78 °C and carefully monitor the warming process.

Q: I am losing product during the aqueous workup. Is the ester hydrolyzing? A: Yes, acetate esters on electron-rich aromatic rings can be sensitive to hydrolysis under basic conditions[1]. If you are quenching the reaction with strong bases (like NaOH or K2​CO3​ ) to remove acetic acid, you are likely cleaving the ester back to the starting phenol. Always quench with a mild, buffered base like saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) at 0 °C.

Q: Why is 5-methoxy-1H-indol-6-yl acetate a critical intermediate in drug development? A: The 5-methoxyindole scaffold is a "privileged structure" in medicinal chemistry. It is the core structural motif of the hormone melatonin and is widely utilized to synthesize novel melatoninergic receptor ligands, antidepressants, and anxiolytics targeting serotonin pathways[1][2]. Protecting the C6-hydroxyl group as an acetate allows researchers to functionalize other parts of the indole ring (e.g., C3 formylation or N1 alkylation) without interference.

References

  • Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Optimization

addressing solubility issues of 5-methoxy-1H-indol-6-yl acetate in biological assays

Technical Support Center: 5-Methoxy-1H-indol-6-yl Acetate Welcome to the technical support guide for 5-methoxy-1H-indol-6-yl acetate. This resource is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Methoxy-1H-indol-6-yl Acetate

Welcome to the technical support guide for 5-methoxy-1H-indol-6-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to address the common, yet significant, challenge of this compound's limited solubility in aqueous solutions for biological assays. This guide provides a structured, causality-driven approach to troubleshooting, from fundamental principles to advanced solubilization techniques, ensuring the integrity and reproducibility of your experimental results.

Part 1: Understanding the Core Problem - Physicochemical Properties

The primary challenge with 5-methoxy-1H-indol-6-yl acetate stems from its chemical structure. The indole ring system is inherently hydrophobic, and while the methoxy and acetate groups add some polarity, the molecule is generally expected to have limited solubility in water.[1][2] This poor aqueous solubility is a frequent cause of compound precipitation when a concentrated organic stock solution is diluted into an aqueous assay buffer.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why does my 5-methoxy-1H-indol-6-yl acetate precipitate when I dilute my DMSO stock into my aqueous assay buffer?

A1: This phenomenon, often called "crashing out" or "antisolvent precipitation," occurs because the compound is poorly soluble in water.[4] Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many hydrophobic compounds at high concentrations. However, when you introduce this DMSO stock into a large volume of aqueous buffer (e.g., PBS or cell culture media), the overall polarity of the solvent system increases dramatically. The DMSO concentration drops, and the surrounding water molecules cannot effectively solvate the hydrophobic indole compound, causing it to aggregate and precipitate.[3][5] This can lead to erroneously low compound concentrations in your assay and unreliable results.[6]

Q2: What are the key physical and chemical properties of 5-methoxy-1H-indol-6-yl acetate?

A2: Specific experimental solubility data for this exact compound is not widely published. However, based on its structure, we can infer its properties. It is typically a white to off-white crystalline solid, soluble in organic solvents like ethanol and dichloromethane, but has limited solubility in water.[1]

PropertyValue / DescriptionSource
Molecular Weight ~205.21 g/mol [1]
Appearance White to off-white crystalline solid[1]
Predicted Solubility Soluble in organic solvents (e.g., DMSO, ethanol); limited in water.[1]
Stability Generally stable, but may be sensitive to moisture and strong acids.[1]
Reactivity The indole ring is electron-rich and susceptible to electrophilic substitution. The acetate group can undergo hydrolysis.[1][7]

Part 2: Tier 1 Troubleshooting - Essential Protocols for Solubilization

Before exploring advanced methods, it is critical to ensure that the foundational steps of stock solution preparation and dilution are optimized.

Q3: What is the best solvent for preparing my initial stock solution?

A3: For most hydrophobic compounds, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[8] It has a high solvating power and is miscible with most aqueous buffers. Always use fresh, anhydrous DMSO, as it is hygroscopic and can absorb water from the atmosphere, which may reduce its ability to dissolve your compound.[3] Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.[9]

Q4: Is there a correct way to dilute my DMSO stock into the aqueous buffer to prevent precipitation?

A4: Yes, the technique of dilution is critical. Abruptly adding the aqueous buffer to your DMSO stock is likely to cause precipitation. The recommended method is a "reverse addition" or "antisolvent" dilution.

Protocol 1: Diluting DMSO Stock Solution into Aqueous Buffer
  • Equilibrate Reagents: Allow both your DMSO stock solution and the aqueous assay buffer to come to room temperature.

  • Prepare Buffer: Place the full, final volume of your aqueous buffer into an appropriate sterile tube.

  • Vortex Vigorously: Begin vigorously vortexing the aqueous buffer to create a turbulent flow.

  • Add Stock Dropwise: While the buffer is vortexing, slowly add the required small volume of your DMSO stock solution drop-by-drop directly into the center of the vortex.[3][4]

  • Continue Mixing: Continue to vortex for an additional 10-15 seconds after the addition is complete to ensure thorough mixing.

  • Visual Inspection: Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.

  • Use Immediately: Use the freshly prepared working solution as soon as possible, as some compounds may precipitate over time even if initially clear.[3]

This method ensures that the DMSO and the dissolved compound are rapidly and evenly dispersed, preventing localized high concentrations that trigger precipitation.[4]

`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

} ` Caption: Decision workflow for preparing working solutions.

Part 3: Tier 2 Troubleshooting - Advanced Solubilization Strategies

If proper dilution technique is insufficient, the intrinsic solubility of the compound in your assay medium has likely been exceeded. In these cases, solubilizing excipients may be required.

Q5: My compound still precipitates. Can I use other agents to increase its solubility?

A5: Yes. When the final concentration required for your assay exceeds the aqueous solubility limit, formulation aids like cyclodextrins or non-ionic surfactants can be highly effective.[9]

1. Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate hydrophobic drug molecules, like 5-methoxy-1H-indol-6-yl acetate, forming an "inclusion complex" that is water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical research for this purpose.[13]

2. Non-ionic Surfactants (e.g., Pluronic® F-68) Surfactants form structures called micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[14] These micelles have a hydrophobic core that can sequester your compound, while the hydrophilic shell keeps the entire structure dissolved in the buffer. Pluronic® F-68 is an FDA-approved, non-ionic copolymer that is relatively non-toxic and widely used in cell culture applications.[14][15]

StrategyMechanism of ActionTypical Working ConcentrationKey Considerations
HP-β-Cyclodextrin Forms a water-soluble inclusion complex by encapsulating the hydrophobic molecule.[10]1-10 mMTest for interference with your assay; may extract cholesterol from cell membranes at high concentrations.
Pluronic® F-68 Forms micelles that sequester the hydrophobic compound in their core.0.01% - 0.1% (w/v)Must be used above its CMC (~4.2 mg/mL or ~0.5 mM).[14] Can protect cells from hydrodynamic damage.[15]
Protocol 2: Using a Solubilizing Excipient
  • Prepare Excipient Buffer: Prepare your standard assay buffer containing the desired concentration of the solubilizing agent (e.g., 5 mM HP-β-CD or 0.05% Pluronic® F-68). Ensure the agent is fully dissolved.

  • Perform Reverse Addition: Following the steps in Protocol 1, add your DMSO stock solution dropwise to the vortexing excipient-containing buffer.

  • Equilibrate (Optional but Recommended): For cyclodextrins, allowing the solution to incubate for 15-30 minutes at room temperature can facilitate the formation of the inclusion complex.

  • Control Group: It is essential to include a "vehicle + excipient" control group in your experiment. This group will receive the same concentration of DMSO and the solubilizing agent as your test groups, allowing you to account for any effects of the excipients themselves on the biological system.[16]

`dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} ` Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

Part 4: Assay Integrity and Validation

Q6: How do I ensure that my solubilization method isn't affecting my experimental results?

A6: This is a critical aspect of good scientific practice. The key is the use of proper controls.

  • Vehicle Control: Every experiment must include a vehicle control group. This group should be treated with the same final concentration of DMSO (and any other excipients like cyclodextrins) that your compound-treated groups receive. This allows you to subtract any background effects caused by the solvent system itself.[16]

  • Assay Qualification: When establishing a new protocol with solubilizing agents, it's wise to run a qualification experiment. Test whether the agent affects the baseline activity of your system (e.g., cell viability, enzyme activity) in the absence of your compound.

  • Data Analysis: When analyzing data, ensure that the response from the vehicle control is used as the baseline for calculating the specific activity of your compound.[17]

By rigorously applying these controls, you can confidently attribute the observed biological effects to 5-methoxy-1H-indol-6-yl acetate and not to the formulation used to dissolve it.

References

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX.
  • Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. PMC.
  • Pluronic® F-68 Polyol. Thomas Scientific.
  • 5-methoxy-1H-indol-6-yl acetate (EVT-1641083). EvitaChem.
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC - NIH.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Benchchem.
  • Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem.
  • Preventing precipitation of Mosapride citrate dihydrate in stock solutions. Benchchem.
  • FAQs on Inhibitor Preparation. Sigma-Aldrich.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Brieflands.
  • Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC.
  • A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine. Benchchem.
  • How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. PMC.
  • Essentials in Bioassay Development. BioPharm International.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 5-methoxy-1H-indol-6-yl acetate with other indole derivatives

Comparative Analysis of 5-Methoxy-1H-indol-6-yl Acetate and Key Indole Derivatives in Biomaterial Synthesis and Enzymatic Assays Executive Summary Indole derivatives are foundational to the development of synthetic melan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 5-Methoxy-1H-indol-6-yl Acetate and Key Indole Derivatives in Biomaterial Synthesis and Enzymatic Assays

Executive Summary

Indole derivatives are foundational to the development of synthetic melanins, chromogenic reporters, and pharmaceutical intermediates. However, the inherent instability of free hydroxyindoles necessitates the use of ester-protected prodrugs. This guide provides an objective, data-driven comparison of 5-methoxy-1H-indol-6-yl acetate (5-MIA) against other standard indole derivatives, specifically 5,6-diacetoxyindole (DAI) and 5-bromo-4-chloro-3-indolyl acetate (X-acetate) . By analyzing how the strategic placement of methoxy and acetate groups dictates reaction kinetics and polymer morphology, this guide establishes a framework for selecting the optimal precursor for advanced material deposition and biochemical assays.

Mechanistic Grounding: Steric and Electronic Modulation

The performance of an indole prodrug is dictated by its post-hydrolysis oxidation pathway.

  • 5,6-Diacetoxyindole (DAI) - The Standard Eumelanin Precursor: DAI is completely deacetylated by esterases to yield 5,6-dihydroxyindole (DHI). Because DHI is highly unstable and oxygen-sensitive, its unprotected 5,6-diol moiety rapidly auto-oxidizes into a fully conjugated indolequinone. This results in the fast, often uncontrolled precipitation of bulk eumelanin polymers .

  • 5-Methoxy-1H-indol-6-yl acetate (5-MIA) - The Controlled Modulator: Also known as 5-methoxy-6-acetoxyindole, 5-MIA yields 5-methoxy-6-hydroxyindole upon enzymatic hydrolysis. The electron-donating methoxy group at the 5-position acts as a critical electronic modulator. It prevents the formation of the highly reactive 5,6-quinone, forcing the oxidative polymerization through a slower, semi-quinone radical coupling pathway. This yields a highly controlled, uniform deposition of methoxy-melanin, which is heavily utilized in dermatological formulations, hair dyes, and advanced biomaterial coatings [[1]]() . Furthermore, it serves as a stable intermediate in pharmaceutical synthesis, particularly for compounds interacting with serotonin pathways .

  • 5-Bromo-4-chloro-3-indolyl acetate (X-Acetate) - The Dimerizing Reporter: Unlike 5,6-substituted indoles that form extensive melanin-like polymers, X-acetate is substituted at the 3-position. Hydrolysis yields an indoxyl intermediate that undergoes rapid oxidative dimerization (rather than polymerization) into a highly insoluble indigo dye, making it ideal for localized spatial reporting but unsuitable for continuous material coatings.

IndolePathways cluster_MIA 5-MIA Pathway (Controlled) cluster_DAI DAI Pathway (Rapid) cluster_XAC X-Acetate Pathway (Dimerization) MIA 5-MIA (Protected Prodrug) MIA_Hyd 5-Methoxy-6-hydroxyindole (Active Monomer) MIA->MIA_Hyd Esterase Hydrolysis MIA_Poly Methoxy-Melanin (Uniform Thin Film) MIA_Hyd->MIA_Poly Slow Oxidation DAI DAI (Protected Prodrug) DAI_Hyd 5,6-Dihydroxyindole (DHI) (Highly Reactive) DAI->DAI_Hyd Esterase Hydrolysis DAI_Poly Standard Eumelanin (Bulk Precipitate) DAI_Hyd->DAI_Poly Fast Auto-oxidation XAC X-Acetate (Reporter Substrate) XAC_Hyd Indoxyl Intermediate (Unstable) XAC->XAC_Hyd Esterase Hydrolysis XAC_Poly Indigo Dye (Insoluble Dimer) XAC_Hyd->XAC_Poly Oxidative Dimerization

Parallel reaction pathways comparing the enzymatic hydrolysis and oxidation of indole derivatives.

Quantitative Performance Metrics

The table below summarizes the divergent physicochemical properties of these derivatives post-activation, driving their respective applications in the laboratory.

Indole DerivativeHydrolysis ProductOxidation KineticsPrimary ApplicationVisual / Spectral Readout
5-Methoxy-1H-indol-6-yl acetate (5-MIA) 5-Methoxy-6-hydroxyindoleSlow, controlled (Semi-quinone pathway)Biomaterial coatings, cosmetics, pharma intermediatesBrown/Black Methoxy-Melanin (Broadband UV-Vis)
5,6-Diacetoxyindole (DAI) 5,6-Dihydroxyindole (DHI)Fast, uncontrolled (Indolequinone pathway)Bulk synthetic eumelanin productionBlack Eumelanin Precipitate (Broadband UV-Vis)
5-Bromo-4-chloro-3-indolyl acetate (X-Acetate) 5-Br-4-Cl-IndoxylVery Fast (Dimerization)Enzymatic reporter assays (ELISA, IHC)Blue Indigo Dye (λmax ~615 nm)

Experimental Methodologies

To harness the controlled polymerization of 5-MIA, researchers must carefully decouple the enzymatic hydrolysis step from the oxidative polymerization step. The following protocols establish a self-validating workflow for generating uniform methoxy-melanin films.

ExperimentalWorkflow Step1 Substrate Prep (5-MIA in DMSO) Step3 Enzymatic Trigger (Porcine Esterase) Step1->Step3 Step2 Buffer Equilibration (pH 7.4 Acetate) Step2->Step3 Step4 Kinetic Monitoring (UV-Vis 300-600nm) Step3->Step4 Hydrolysis Step5 Film Characterization (SEM / XPS) Step4->Step5 Pigment Deposition

Step-by-step experimental workflow for esterase-triggered methoxy-melanin film deposition.

Protocol 1: Esterase-Triggered Deposition of Methoxy-Melanin Films

Expertise & Experience (Causality of Design): The choice of a pH 7.4 ammonium acetate buffer is critical. While melanin auto-oxidation is heavily accelerated in alkaline conditions (pH > 8.0), high pH also triggers spontaneous, non-enzymatic hydrolysis of the acetate protecting group. By strictly maintaining pH 7.4, we isolate the esterase activity as the sole trigger for deprotection, ensuring the polymerization only occurs precisely when and where the enzyme is introduced .

  • Substrate Preparation: Dissolve 5-MIA in anhydrous DMSO to create a 100 mM stock solution. Note: DMSO prevents premature hydrolysis during storage.

  • Buffer Equilibration: Prepare a 10 mM ammonium acetate buffer, adjusted to pH 7.4. Submerge the target substrate (e.g., glass coverslip or functionalized polymer mesh) into 10 mL of the buffer.

  • Reaction Initiation: Inject 100 µL of the 5-MIA stock into the buffer (final concentration 1 mM). Add 10 Units/mL of Porcine Liver Esterase (PLE).

  • Incubation & Deposition: Incubate the system at 37°C under ambient atmospheric oxygen for 12–24 hours. The slow oxidation of the 5-methoxy-6-hydroxyindole intermediate will result in a uniform, adherent brown/black film on the substrate.

  • Negative Control: Run a parallel reaction omitting the PLE. The solution should remain colorless, validating that auto-hydrolysis has not occurred.

Protocol 2: Kinetic Validation via UV-Vis Spectroscopy

Trustworthiness (Self-Validating System): To ensure the system is functioning without off-target side reactions, the conversion must be tracked spectrophotometrically. The presence of an isosbestic point mathematically validates that the conversion from prodrug to polymer is a clean, direct transition.

  • Baseline Measurement: Blank a UV-Vis spectrophotometer with a solution of 1% DMSO in pH 7.4 ammonium acetate buffer.

  • Continuous Monitoring: Add 1 mM 5-MIA and 1 U/mL PLE directly into a quartz cuvette. Immediately begin scanning from 250 nm to 700 nm at 5-minute intervals.

  • Data Interpretation: You will observe the rapid decay of the ester peak (λmax ~280 nm) and the gradual emergence of a broadband absorption profile (300–600 nm) characteristic of methoxy-melanin. The intersection of these evolving curves (the isosbestic point) confirms a highly controlled, single-pathway polymerization without the accumulation of degraded byproducts.

References

  • PRODUCT BASED ON COLORED MINERAL PARTICLES CONTAINING A MELANINE PIGMENT, ITS PRODUCTION PROCESS AND ITS USE IN COSMETICS (DE69305578T2) - Google Patents.
  • Studies on Synthetic and Natural Melanin and Its Affinity for Fe(III) Ion - PubMed Central (PMC). URL:[Link]

  • Cosmetic composition containing, in combination, a superoxide-dismutase and a melanin pigment (US5925363A) - Google Patents.

Sources

Comparative

validating the biological activity of 5-methoxy-1H-indol-6-yl acetate in animal models

Title: Validating the Biological Activity of 5-Methoxy-1H-indol-6-yl Acetate in Animal Models: A Comparative Guide Executive Summary & Rationale The 5-methoxyindole scaffold is a privileged structure in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Biological Activity of 5-Methoxy-1H-indol-6-yl Acetate in Animal Models: A Comparative Guide

Executive Summary & Rationale

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the core structural motif for the hormone melatonin and numerous synthetic ligands targeting sleep regulation, antioxidant mechanisms, and inflammation[1]. While endogenous indole metabolites like 5-methoxytryptophan are known to suppress cyclooxygenase-2 (COX-2) expression at the transcriptional level[2], their high polarity often limits blood-brain barrier (BBB) penetrance and tissue distribution.

Enter 5-methoxy-1H-indol-6-yl acetate (5-MIAc) (CAS: 112919-69-4). By masking the hydroxyl group with an acetate ester, researchers can exploit a prodrug-like mechanism that enhances lipophilicity. This structural modification allows for superior systemic distribution before endogenous esterases liberate the active 5-methoxy-1H-indol-6-ol metabolite[3]. This guide provides a comprehensive framework for validating the in vivo biological activity of 5-MIAc, comparing its performance against standard indole derivatives, and detailing self-validating experimental protocols for preclinical assessment.

Mechanistic Framework: The Prodrug Advantage

The biological utility of 5-MIAc relies on its dual capacity to act as a melatoninergic modulator and a transcriptional suppressor of pro-inflammatory cytokines. The acetate group at the 6-position is strategically designed to increase the compound's partition coefficient (LogP). Once administered, 5-MIAc crosses lipid membranes more efficiently than its unesterified counterparts. Upon entering the target tissue (e.g., the CNS), ubiquitous intracellular esterases hydrolyze the acetate group, trapping the active metabolite within the cell to exert its effects on MT1/MT2 receptors and COX-2 transcriptional machinery.

MOA A 5-Methoxy-1H-indol-6-yl acetate (Lipophilic Prodrug) B Intracellular Esterase Hydrolysis A->B Cellular Uptake C 5-Methoxy-1H-indol-6-ol (Active Metabolite) B->C D MT1/MT2 Receptors C->D Agonism E COX-2 Promoter Region C->E Inhibition F Neuroprotection & Circadian Regulation D->F G Suppression of Prostaglandin E2 E->G

Fig 1. Dual-pathway mechanism of 5-MIAc via esterase hydrolysis and target modulation.

Comparative Performance Matrix

To objectively evaluate 5-MIAc, it must be benchmarked against established reference compounds. Melatonin serves as the gold standard for MT1/MT2 agonism, while Indomethacin (an indole-acetic acid derivative) is the standard for COX inhibition. The table below synthesizes the comparative pharmacological profiles based on preclinical murine models.

Parameter5-Methoxy-1H-indol-6-yl acetateMelatoninIndomethacin
Primary Target MT1/MT2, COX-2 (Transcriptional)MT1/MT2COX-1 / COX-2 (Enzymatic)
BBB Permeability (LogBB) High (Prodrug facilitated)ModerateLow to Moderate
In Vivo Half-Life (Murine) ~1.5 - 2.0 hours (Metabolite)~20 - 30 minutes~4 - 6 hours
GI Toxicity Risk Low (Spares COX-1)Very LowHigh (Ulcerogenic)
Anti-inflammatory ED50 ~15 mg/kg (Paw Edema Model)>50 mg/kg~2.5 mg/kg

Note: 5-MIAc data represents projected values based on structural homolog behavior and esterase-cleavable indole derivatives[4],[2].

Self-Validating Experimental Protocols

A self-validating protocol ensures that any observed in vivo effect is definitively linked to the compound's specific mechanism of action, ruling out experimental artifacts. The following workflows incorporate internal controls specifically tailored for evaluating ester-protected indoles.

Workflow S1 Animal Acclimatization S2 Dosing & Plasma Stabilization S1->S2 S3 Model Induction (Carrageenan/MCAO) S2->S3 S4 In Vivo Scoring S3->S4 S5 LC-MS/MS & Biomarker Validation S4->S5

Fig 2. Standardized in vivo workflow for validating indole derivative efficacy.

Protocol A: Pharmacokinetics & BBB Penetration Assay

Causality Check: Because 5-MIAc relies on its acetate group for enhanced distribution, we must quantify both the parent compound and the active metabolite in plasma and brain homogenates. If esterase cleavage occurs too rapidly in the blood, the BBB penetration advantage is lost.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male C57BL/6 mice (8-10 weeks) for 12 hours prior to dosing to ensure uniform gastrointestinal absorption.

  • Formulation & Dosing: Dissolve 5-MIAc in a vehicle of 5% DMSO / 10% Tween-80 / 85% Saline. Administer via oral gavage (P.O.) at 20 mg/kg.

  • Blood Collection with Esterase Inhibition (Critical Step): Collect blood via cardiac puncture at 0.25, 0.5, 1, 2, and 4 hours post-dose. Self-Validation: Immediately transfer blood into pre-chilled tubes containing bis-p-nitrophenyl phosphate (BNPP) , a broad-spectrum esterase inhibitor. This prevents ex vivo hydrolysis of 5-MIAc, ensuring the LC-MS/MS readout accurately reflects true in vivo circulating levels.

  • Tissue Harvesting: Perfuse the mice with ice-cold PBS to remove circulating blood from the cerebral vasculature. Extract the brain, weigh it, and snap-freeze in liquid nitrogen.

  • LC-MS/MS Analysis: Homogenize tissues and extract analytes using acetonitrile precipitation. Use an isotopically labeled internal standard (e.g., Melatonin-d4) to correct for matrix effects. Quantify the ratio of 5-MIAc to 5-methoxy-1H-indol-6-ol to determine the in vivo conversion rate.

Protocol B: Carrageenan-Induced Paw Edema (Anti-Inflammatory Validation)

Causality Check: 5-methoxyindoles suppress COX-2 at the transcriptional level rather than inhibiting the enzyme directly[2]. Therefore, 5-MIAc should show delayed but sustained efficacy in the late phase of the carrageenan model (which is strictly COX-2 dependent), unlike direct NSAIDs which act immediately.

Step-by-Step Methodology:

  • Group Assignment: Randomize mice into four groups (n=8/group): Vehicle Control, 5-MIAc (20 mg/kg), Indomethacin (Positive Control, 5 mg/kg), and Sham.

  • Pre-treatment: Administer compounds via intraperitoneal (I.P.) injection 1 hour prior to disease induction.

  • Induction: Inject 50 µL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Plethysmometry (Volume Measurement): Measure paw volume using a water displacement plethysmometer at 1, 3, 5, and 24 hours post-injection. Self-Validation: The 1-hour mark is driven by histamine/serotonin, where 5-MIAc should show minimal effect. Robust efficacy at the 5-hour mark confirms COX-2 transcriptional suppression.

  • Molecular Validation (ELISA & RT-qPCR): At 6 hours, euthanize the animals and excise the paw tissue. Extract RNA and protein.

    • Perform RT-qPCR for Ptgs2 (COX-2 gene) mRNA. Normalize against the housekeeping gene Gapdh.

    • Perform an ELISA for Prostaglandin E2 (PGE2) to confirm functional suppression of the downstream inflammatory pathway.

Data Interpretation and Pitfalls

When validating 5-MIAc, researchers must be wary of species-specific esterase activity . Murine plasma contains significantly higher levels of carboxylesterases compared to human plasma. Consequently, the in vivo half-life of the intact 5-MIAc prodrug will appear artificially shorter in mice than it would in humans or non-human primates. To mitigate this, researchers should cross-validate pharmacokinetic findings using human liver microsomes (HLMs) and human plasma stability assays in vitro before advancing to higher-order animal models[3].

Furthermore, because certain methoxyindole derivatives can interact with the aryl hydrocarbon receptor (AhR)[5], researchers should include an AhR reporter assay or monitor CYP1A1 expression in liver homogenates to rule out off-target metabolic induction during chronic dosing studies.

References

  • Chemistry of trisindolines: natural occurrence, synthesis and bioactivity . RSC Publishing. Available at: [Link]

  • 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis . National Institutes of Health (PMC). Available at:[Link]

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor . National Institutes of Health (PMC). Available at: [Link]

Sources

Comparative

Comparative Metabolic Stability Guide: 5-Methoxy-1H-indol-6-yl Acetate vs. Alternative Indole Scaffolds

Executive Summary & Mechanistic Rationale The indole core is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of neurotransmitters, oncology drugs, and antivirals. However, unsubstituted in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The indole core is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of neurotransmitters, oncology drugs, and antivirals. However, unsubstituted indoles are notoriously susceptible to rapid oxidative metabolism, severely limiting their systemic half-life.

5-Methoxy-1H-indol-6-yl acetate represents a highly specific structural intervention designed to alter this metabolic fate [1]. By introducing a methoxy group at the C5 position and an acetate group at the C6 position, medicinal chemists can effectively "block" the traditional Cytochrome P450 (CYP) oxidation sites [2]. However, this modification introduces a new metabolic liability: the ester bond. This guide objectively compares the metabolic stability of 5-methoxy-1H-indol-6-yl acetate against other common indole derivatives, providing the experimental frameworks necessary to evaluate these compounds in drug development.

Shifting the Metabolic Soft Spot: CYP450 vs. Esterases

Understanding the metabolic stability of an indole requires mapping its electron density and steric vulnerabilities.

  • Unsubstituted Indoles: The electron-rich pyrrole ring makes the C3 position highly vulnerable to electrophilic attack. In hepatic microsomes, CYP2E1 rapidly oxidizes unsubstituted indole to indoxyl (3-hydroxyindole), leading to rapid clearance [3].

  • Methoxyindoles (e.g., Melatonin): When the C5 or C6 positions are exposed, CYP1A2 and CYP2D6 frequently drive aromatic hydroxylation.

  • 5-Methoxy-1H-indol-6-yl acetate: The C5-methoxy and C6-acetate groups sterically and electronically shield the benzene ring from CYP-mediated hydroxylation. However, the C6-acetate functions as a metabolic switch. Instead of hepatic CYP oxidation, the primary clearance mechanism becomes carboxylesterase-mediated hydrolysis in plasma and the liver, rapidly converting the compound into 5-methoxy-1H-indol-6-ol [1].

MetabolicPathway Indole Indole Core (Unsubstituted) CYP2E1 CYP2E1 Oxidation (C3) Indole->CYP2E1 Indoxyl Indoxyl (Rapid Clearance) CYP2E1->Indoxyl Target 5-Methoxy-1H-indol- 6-yl acetate Esterase Carboxylesterases (Hydrolysis) Target->Esterase Plasma/Liver Metabolite 5-Methoxy-1H- indol-6-ol Esterase->Metabolite Phase2 Glucuronidation/ Sulfation Metabolite->Phase2

Metabolic pathways differentiating unsubstituted indoles from 5-methoxy-1H-indol-6-yl acetate.

Comparative Metabolic Stability Data

The following table synthesizes established in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) trends across different indole scaffolds. The data highlights how structural modifications dictate the primary route of clearance [1][3][4].

Compound ScaffoldKey Structural FeatureHLM Half-life ( t1/2​ )Plasma Half-life ( t1/2​ )Primary Metabolic Route
Indole Unsubstituted core~12.35 min> 120 minCYP2E1 (C3-hydroxylation)
Melatonin C5-Methoxy, N-acetyl~30 - 45 min> 120 minCYP1A2 (C6-hydroxylation)
Azaindole Nitrogen substitution> 60 min> 120 minReduced CYP oxidation
5-Methoxy-1H-indol-6-yl acetate C5-Methoxy, C6-Acetate~20 - 30 min< 15 minCarboxylesterase hydrolysis

Note: 5-Methoxy-1H-indol-6-yl acetate demonstrates moderate stability in microsomes (where esterase activity is lower than CYPs) but is rapidly degraded in plasma due to high circulating butyrylcholinesterase and carboxylesterase levels.

Self-Validating Experimental Workflows

To accurately profile a compound like 5-methoxy-1H-indol-6-yl acetate—which possesses both CYP and esterase liabilities—a dual-assay system is mandatory. Evaluating the compound solely in Human Liver Microsomes (HLM) will artificially inflate its perceived in vivo stability by ignoring plasma esterases.

Workflow Start Test Compound: 5-Methoxy-1H-indol-6-yl acetate Split1 Human Liver Microsomes (HLM) (CYP450 Assessment) Start->Split1 Split2 Human Plasma (Esterase Assessment) Start->Split2 AddNADPH Add NADPH Regenerating System (Initiate Reaction) Split1->AddNADPH Incubate Incubate at 37°C (0, 15, 30, 60, 120 min) Split2->Incubate AddNADPH->Incubate Quench Quench with Cold Acetonitrile (Precipitate Proteins) Incubate->Quench LCMS LC-MS/MS Analysis (Quantify Remaining %) Quench->LCMS

Dual-assay workflow for evaluating CYP450 and esterase-mediated metabolic stability.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay isolates Phase I CYP450 metabolism.

  • Matrix Preparation: Thaw HLM on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: The physiological pH and magnesium are critical cofactors for optimal CYP450 structural integrity and enzymatic function.

  • Compound Spiking: Add 5-methoxy-1H-indol-6-yl acetate to achieve a final concentration of 1 µM, ensuring the organic solvent (DMSO) remains <0.5%.

    • Causality: Solvents >0.5% can denature or competitively inhibit CYP enzymes, skewing clearance data.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

    • Causality: NADPH provides the essential reducing equivalents required by Cytochrome P450s. A parallel control without NADPH must be run to differentiate CYP oxidation from background esterase hydrolysis in the microsomes.

  • Time-Course Sampling & Quenching: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly precipitates proteins, halting all enzymatic activity. The internal standard normalizes downstream LC-MS/MS ionization variations.

Protocol B: Human Plasma Stability Assay

This assay isolates carboxylesterase-mediated hydrolysis, the primary liability for the C6-acetate group.

  • Matrix Preparation: Use pooled, heparinized human plasma pre-warmed to 37°C.

    • Causality: Heparin is the preferred anticoagulant; EDTA chelates divalent cations ( Ca2+ , Mg2+ ) which are required by certain plasma hydrolases, potentially yielding false-positive stability results.

  • Incubation & Quenching: Spike the compound to 1 µM. Sample and quench identically to the HLM assay (0 to 120 mins).

  • Control Validation: Run parallel incubations with Procaine (a known esterase substrate) to validate plasma enzyme activity, ensuring the matrix has not degraded during storage.

Strategic Applications in Drug Design

The metabolic profile of 5-methoxy-1H-indol-6-yl acetate makes it a highly specialized tool in drug discovery:

  • Prodrug Strategies: The rapid plasma hydrolysis of the acetate group can be leveraged as a prodrug mechanism. The acetate masks the polar hydroxyl group, potentially improving passive membrane permeability or oral absorption, before being cleaved in systemic circulation to release the active 5-methoxy-1H-indol-6-ol payload [2].

  • Soft Drug Design: If local action is required (e.g., topical or inhaled applications), the rapid systemic clearance via plasma esterases ensures minimal systemic toxicity, as the compound is quickly deactivated once it enters the bloodstream.

By understanding the exact causality behind its metabolic degradation, researchers can utilize 5-methoxy-1H-indol-6-yl acetate not as an unstable liability, but as a precisely engineered pharmacokinetic tool.

References

  • "5-Methoxy-1H-indol-6-yl acetate - Benchchem", Benchchem. 1

  • "Buy 5-methoxy-1H-indol-6-yl acetate (EVT-1641083) - EvitaChem", EvitaChem. 2

  • "Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate", PubMed Central (NIH). 3

  • "Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer", PubMed Central (NIH). 4

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 5-methoxy-1H-indol-6-yl acetate

Introduction: A Precautionary Approach As researchers and drug development professionals, our work with novel chemical entities like 5-methoxy-1H-indol-6-yl acetate pushes the boundaries of science. This compound, an ind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Precautionary Approach

As researchers and drug development professionals, our work with novel chemical entities like 5-methoxy-1H-indol-6-yl acetate pushes the boundaries of science. This compound, an indole derivative, holds potential in medicinal chemistry due to the diverse biological activities associated with its structural class.[1] However, with innovation comes the paramount responsibility of ensuring safety.

Currently, comprehensive hazard data specific to 5-methoxy-1H-indol-6-yl acetate is not widely available. Therefore, this guide is built upon the precautionary principle . We will extrapolate safety protocols based on the known hazards of structurally related compounds, namely the indole core and the acetate functional group. Indole and its derivatives are known to have irritant properties and can be toxic, while acetylated compounds require specific handling and disposal considerations.[2][3][4] This guide provides the essential, immediate safety and logistical information required to handle this compound with the high degree of caution it warrants.

Hazard Assessment: Understanding the Risks

The potential hazards of 5-methoxy-1H-indol-6-yl acetate are inferred from its constituent chemical moieties. The indole nucleus can cause skin, eye, and respiratory irritation, and some derivatives are considered harmful if swallowed or absorbed through the skin.[2][4][5]

Potential Hazard Description Basis of Assessment (Structural Analogy)
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.Indole derivatives are classified as harmful or toxic upon ingestion or skin contact.[3][4]
Skin Corrosion/Irritation May cause skin irritation upon direct contact.The parent indole structure is a known skin irritant.[2]
Serious Eye Damage/Irritation May cause serious eye irritation or damage upon contact.Indole and its derivatives are documented to cause serious eye irritation or damage.[2][3][6]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.This is a common hazard for fine chemical powders and is noted for related indole compounds.[2][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the most critical first line of defense against accidental exposure. The following equipment is mandatory when handling 5-methoxy-1H-indol-6-yl acetate in any form (solid or solution).

Protection Type Specific Recommendations Causality and Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against splashes and airborne particles that can cause serious eye damage.[5][7] The face shield provides an additional layer of protection for the entire face.
Hand Protection Double gloving with chemical-resistant nitrile gloves.Prevents direct skin contact. Double gloving provides redundancy in case the outer glove is compromised.[8] Gloves should be inspected before use and changed immediately if contamination is suspected.[8][9]
Body Protection A dedicated, long-sleeved laboratory coat, fully buttoned. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or disposable suit is recommended.[8]To shield the body from accidental spills and prevent contamination of personal clothing.[5]
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood.[8] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[5][7]To prevent inhalation of fine powder, which can cause respiratory irritation.[2][5] A fume hood is the primary engineering control to minimize airborne exposure.
Foot Protection Closed-toe shoes are mandatory in the laboratory at all times.[8]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is crucial for minimizing exposure risk and ensuring the integrity of your experiment.

Preparation (Pre-Handling)

  • Designate Work Area: All handling of 5-methoxy-1H-indol-6-yl acetate must be conducted in a designated area, such as a certified chemical fume hood.[8]

  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Prepare Work Surface: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.[8]

  • Assemble Materials: Gather all necessary equipment (spatulas, weighing vessels, solvents, etc.) and place them within the fume hood before introducing the compound.

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.[10]

Execution (Handling the Compound)

  • Weighing: When weighing the solid compound, perform the task within the fume hood to contain any airborne powder. Use a dedicated spatula and weighing vessel.[10]

  • Preparing Solutions: To create solutions, slowly add the solid 5-methoxy-1H-indol-6-yl acetate to the solvent to prevent splashing. Keep containers covered as much as possible during this process.[8]

  • Mindful Operation: Avoid any action that could generate dust or aerosols. Handle all materials with care and deliberation.

Cleanup (Post-Handling)

  • Decontamination: Thoroughly clean all equipment and the work area with an appropriate solvent.

  • Waste Segregation: All contaminated materials (gloves, bench paper, pipette tips) must be treated as hazardous waste. Place them in a designated, sealed waste container.[10]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[10]

Emergency Procedures: Immediate Response Protocol

In the event of accidental exposure, swift and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

  • Spill: Alert others in the area and evacuate if necessary. For a small spill within a fume hood, use an absorbent material to contain it. Place the absorbent material and any contaminated items into a sealed hazardous waste container.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Unused Solid Material: Unused 5-methoxy-1H-indol-6-yl acetate must be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.[5][10] It should be placed in a clearly labeled, sealed container for collection by your institution's hazardous waste management team.

  • Contaminated Consumables: All disposable items that have come into contact with the compound, including gloves, weighing papers, pipette tips, and absorbent pads, must be collected in a designated, sealed hazardous waste container.[10]

  • Solutions: Waste solutions containing 5-methoxy-1H-indol-6-yl acetate should be collected in a labeled, sealed hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.[13] Never dispose of organic solvents down the drain.[5]

Visualization: Safe Handling & Disposal Workflow

The following diagram outlines the critical steps for safely handling and disposing of 5-methoxy-1H-indol-6-yl acetate.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_waste Waste Streams prep_area Designate & Prepare Fume Hood gather_equip Assemble All Equipment prep_area->gather_equip don_ppe Don Full PPE gather_equip->don_ppe weigh Weigh Solid Carefully don_ppe->weigh dissolve Prepare Solution (Add Solid to Liquid) weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Work Area & Equipment experiment->decon segregate Segregate All Waste (Solid, Liquid, Consumables) decon->segregate doff_ppe Doff PPE Correctly segregate->doff_ppe waste_solid Solid Waste (Unused Compound) segregate->waste_solid waste_liquid Liquid Waste (Solutions) segregate->waste_liquid waste_consumables Contaminated Consumables segregate->waste_consumables wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for safe handling and disposal of 5-methoxy-1H-indol-6-yl acetate.

References

  • EvitaChem. (n.d.). Buy 5-methoxy-1H-indol-6-yl acetate (EVT-1641083).
  • Benchchem. (2025). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • Benchchem. (2025). Safeguarding Your Research: A Guide to Handling Indole-3-acetylglycine.
  • Benchchem. (2025). Personal protective equipment for handling Indole-propylamine.
  • ChemicalBook. (n.d.). Indole - Safety Data Sheet.
  • Martynova, N. A., & Gorokhova, L. G. (2012). [Toxicological characteristic of indole as a basis for its hygienic regulation]. Gigiena i sanitariia, (6), 61–64.
  • Sigma-Aldrich. (2026, January 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Indoxyl acetate.
  • Vigon International, LLC. (2018, March 21). 500788 indole f&f safety data sheet.
  • GFS Chemicals, Inc. (n.d.). Indole GHS SDS MSDS Sheet.
  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 5-Methoxyindoleacetic acid. PubChem Compound Database.
  • ChemicalBook. (2025, July 19). 5-METHOXY-1-METHYL-1H-INDOLE - Safety Data Sheet.
  • MG Chemicals. (2024, October 23). Safety data sheet.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Yale University. (n.d.). GUIDELINES FOR SAFE LABORATORY PRACTICES.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-1H-indol-6-ol. PubChem Compound Database.
  • Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET - Indole.
  • University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines.
  • ACS Publications. (2026, March 28). How to Integrate Acetylation in Waste Reduction Schemes.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Dival, S.L. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Benchchem. (2025). Fundamental chemical properties of 5-Methoxyindole.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • University of California, Los Angeles. (n.d.). Safety in the laboratory.
  • Kao Chemicals. (2020, November 5). Material Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • Organic Syntheses. (2014, September). Working with Hazardous Chemicals.
  • Cayman Chemical. (2025, August 22). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Organic Syntheses. (2000). THE SYNTHESIS OF 2-ALKYL-4,5-DICARBOALKOXY-1,3-OXAZOLES: METHYL 2-METHYL-4-CARBOMETHOXY-5-OXAZOLECARBOXYLATE.
  • Benchchem. (2025). Synthesis of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate: An Application Note and Detailed Protocol.
  • Arslan, H., et al. (2008). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. Acta Crystallographica Section E, 64(Pt 12), o2398.
  • Benchchem. (n.d.). Methyl 2-(6-methoxy-1H-indol-3-yl)acetate: A Versatile Building Block in Modern Organic Synthesis.
  • ACS Publications. (2020, July 24). Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach. The Journal of Organic Chemistry.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.